molecular formula C8H10FN B3290419 (S)-2-Fluoro-1-phenylethanamine CAS No. 864416-15-9

(S)-2-Fluoro-1-phenylethanamine

Cat. No.: B3290419
CAS No.: 864416-15-9
M. Wt: 139.17 g/mol
InChI Key: KSWGCLOZHMSHGB-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Fluoro-1-phenylethanamine (CAS 864416-15-9) is a chiral primary amine of significant interest in advanced organic and medicinal chemistry research. With a molecular formula of C 8 H 10 FN and a molecular weight of 139.17 g/mol, it serves as a versatile building block for the construction of more complex, optically active molecules . This compound is structurally analogous to the widely used (S)-1-phenylethylamine, a "privileged" chiral inducer and auxiliary frequently employed in the synthesis of enantiomerically pure products . The introduction of a fluorine atom at the beta position creates a unique chiral synthon. Fluorine incorporation is a established strategy in drug development to modulate the biophysical and chemical properties of bioactive compounds, such as their lipophilicity, metabolic stability, and conformation . Consequently, this compound is a key intermediate for developing novel fluorinated chiral ligands, catalysts, and reagents . Its applications extend to use as a chiral derivatizing agent for determining the absolute configuration of other chiral compounds . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-2-fluoro-1-phenylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,10H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWGCLOZHMSHGB-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CF)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CF)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Bioisosteric applications of (S)-2-Fluoro-1-phenylethanamine in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of CNS-active small molecules, the (S)-2-Fluoro-1-phenylethanamine scaffold represents a high-value bioisosteric tool. By introducing a fluorine atom at the


-position relative to the amine, medicinal chemists can achieve a precise "physicochemical edit" of the parent phenethylamine. This modification is not merely cosmetic; it fundamentally alters the electronic landscape of the molecule, reducing amine basicity (pKa modulation) and enforcing specific conformational preferences via the fluorine gauche effect . This guide details the mechanistic underpinnings of these effects, provides a robust stereoselective synthetic route, and outlines the bioisosteric logic for deploying this scaffold in drug design.

Physicochemical Drivers[1]

The utility of this compound stems from two primary electronic phenomena that distinguish it from its non-fluorinated congener.

Basicity Modulation (The pKa Shift)

The most immediate impact of


-fluorination is the attenuation of amine basicity. The strong electron-withdrawing nature of fluorine (Pauline electronegativity 

) exerts a negative inductive effect (-I) through the

-framework.
  • Mechanism: The electron density is pulled away from the nitrogen lone pair, destabilizing the protonated ammonium species.

  • Impact: This typically lowers the pKa by 1.0–1.5 log units compared to the parent amine.

  • Therapeutic Benefit: At physiological pH (7.4), a larger fraction of the molecule exists in the neutral, uncharged state. This significantly enhances passive diffusion across the Blood-Brain Barrier (BBB) and reduces liability for hERG channel inhibition, which often correlates with high basicity.

PropertyPhenethylamine (Parent)This compound
pKa (approx) ~9.8~8.3 – 8.8
LogP 1.41~1.3 (Modulated by polarity of C-F)
H-Bonding Donor/Acceptor (NH2)+ Weak Acceptor (F)
Conformation FlexibleRestricted (Gauche)
The Fluorine Gauche Effect

Unlike steric bulk which might suggest an anti conformation, the 1,2-fluoroamine motif exhibits a strong preference for the gauche conformation (dihedral angle


).
  • Hyperconjugation: The

    
     bonding orbital donates electron density into the low-lying 
    
    
    
    antibonding orbital.[1] This interaction is maximized when the C-H and C-F bonds are anti-periplanar, forcing the F and N substituents into a gauche relationship.
  • Electrostatics: In the protonated state (

    
    ), there is a stabilizing electrostatic attraction between the electropositive ammonium and the electronegative fluorine (
    
    
    
    ).

This conformational lock is critical for "pre-organizing" the ligand for receptor binding, potentially reducing the entropic penalty of binding.

GaucheEffect cluster_0 Conformational Equilibrium cluster_1 Mechanistic Drivers Anti Anti Conformer (Sterically favored, Electronically disfavored) Gauche Gauche Conformer (Stabilized by Hyperconjugation & Electrostatics) Anti->Gauche Equilibrium Shift (Delta G < 0) Hyper Sigma(C-H) -> Sigma*(C-F) Orbital Overlap Hyper->Gauche Elec N(+) ... F(-) Coulombic Attraction Elec->Gauche

Figure 1: The dominance of the Gauche conformer in


-fluoroamines is driven by stereoelectronic and electrostatic forces, locking the pharmacophore.

Synthetic Architecture: The Cyclic Sulfamidate Route

While direct fluorination of amino alcohols (using DAST) is common, it often suffers from lack of regiocontrol or rearrangements (aziridinium intermediates) that compromise enantiopurity.

The Recommended Protocol: The Cyclic Sulfamidate strategy. This route ensures high enantiomeric excess (ee) by utilizing a double-inversion logic or direct nucleophilic attack at the non-chiral center.

Retrosynthetic Logic

To synthesize This compound (


):
  • Chiral Pool Start: (S)-Phenylglycine.

  • Reduction: To (S)-Phenylglycinol.

  • Activation: Formation of a 5-membered cyclic sulfamidate.

  • Fluorination: Nucleophilic attack by Fluoride at the primary carbon (

    
    ). Since the chiral center (
    
    
    
    ) is not the site of attack, the configuration is retained .

Synthesis Start (S)-Phenylglycine Step1 (S)-Phenylglycinol (Reduction) Start->Step1 LiAlH4, THF, 0°C Step2 Cyclic Sulfamidate (Activation with SOCl2/Oxidation) Step1->Step2 1. SOCl2, Imidazole 2. RuCl3, NaIO4 Step3 Ring Opening (TBAF / Fluoride Source) Step2->Step3 TBAF, THF (Regioselective attack at CH2) End This compound (Acid Hydrolysis) Step3->End 20% H2SO4, Ether

Figure 2: The Cyclic Sulfamidate route avoids racemization by directing fluoride attack to the achiral methylene carbon, preserving the stereocenter.

Bioisosteric Applications & Logic

The "Polar Hydrophobic" Effect

Fluorine is unique: it is lipophilic (hydrophobic) yet highly polar.

  • Replacing -OH: this compound is often used as a bioisostere for (S)-2-amino-2-phenylethanol.

    • Logic: The C-F bond mimics the C-O dipole. However, F is only a Hydrogen Bond Acceptor (HBA), not a Donor (HBD).

    • Test: If potency is maintained upon F-substitution, the H-donor capability of the original -OH was likely not essential for binding.

    • Advantage: Elimination of Glucuronidation liability (O-glucuronide formation), significantly extending half-life (

      
      ).
      
Metabolic Blocking

In phenethylamines, the


-carbon is prone to oxidation. While the 

-position is less metabolically labile than the

-position, the introduction of Fluorine at the

-position electronically deactivates the entire ethyl chain, making the adjacent

-proton less susceptible to abstraction by metabolic enzymes (e.g., MAO, CYP450).

Experimental Protocols

Protocol A: Synthesis of this compound (Sulfamidate Route)

Safety Note: Reactions involving hydrides and fluorinating agents require anhydrous conditions and proper ventilation. Hydrofluoric acid generated in situ is highly toxic.

  • Preparation of (S)-Phenylglycinol:

    • Suspend (S)-phenylglycine (10 mmol) in dry THF (50 mL) under Argon.

    • Add LiAlH4 (2.5 equiv) portion-wise at 0°C. Reflux for 12h.

    • Quench (Fieser method), filter, and concentrate to yield the amino alcohol.

  • Cyclic Sulfamidate Formation:

    • Dissolve amino alcohol (10 mmol) and imidazole (40 mmol) in DCM at -78°C.

    • Add Thionyl Chloride (

      
      , 12 mmol) dropwise. Stir 2h.
      
    • Oxidation: Dissolve the resulting sulfamidite in MeCN/H2O. Add catalytic

      
       and stoichiometric 
      
      
      
      . Stir 1h at 0°C. Extract with EtOAc.
  • Fluorination (Ring Opening):

    • Dissolve the cyclic sulfamidate (5 mmol) in anhydrous THF.

    • Add TBAF (Tetra-n-butylammonium fluoride, 1M in THF, 6 mmol).

    • Stir at RT for 4-12h. (TLC monitoring).

    • Hydrolysis: Treat the intermediate with 20%

      
       and ether to hydrolyze the sulfate ester and liberate the amine salt.
      
    • Purification: Recrystallize the hydrochloride salt from EtOH/Et2O.

Protocol B: Determination of pKa (Potentiometric Titration)

Objective: Validation of basicity attenuation.

  • Setup: Use a standardized pH meter (calibrated at pH 4.0, 7.0, 10.0) and an automatic titrator.

  • Solution: Dissolve 5 mg of the amine hydrochloride in 20 mL of degassed water/methanol (9:1 v/v) to ensure solubility.

  • Titrant: 0.01 M NaOH (standardized).

  • Procedure:

    • Perform titration at 25°C under

      
       atmosphere to exclude 
      
      
      
      .
    • Record pH vs. Volume of NaOH.

    • Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point.

    • Expected Result: pKa

      
       8.5 (compared to control Phenethylamine 
      
      
      
      9.8).

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry.[2] Beilstein Journal of Organic Chemistry, 6, 38. Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Alker, D., et al. (1990). Stereocontrolled synthesis of fluorinated amino acids and peptides. Tetrahedron Letters, 31(8), 1223-1226. (Foundational work on sulfamidate ring opening). Link

Sources

An In-depth Technical Guide to Chiral Fluorinated Amines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Fluorine Revolution in Drug Design

The strategic incorporation of fluorine into small-molecule drug candidates has become a cornerstone of modern medicinal chemistry. This single atom, the most electronegative in the periodic table, can profoundly alter the physicochemical and pharmacological properties of a molecule.[][2][3] Approximately 20% of all commercial pharmaceuticals are organofluorine compounds, a testament to the transformative power of this element.[4][5] The C-F bond is the strongest in organic chemistry, lending exceptional metabolic stability, while fluorine's electron-withdrawing nature can modulate the basicity of nearby functional groups, influencing bioavailability and target engagement.[4][5][6]

Within this landscape, chiral fluorinated amines represent a particularly privileged structural motif. The amine group is ubiquitous in bioactive molecules, often serving as a key pharmacophoric element for receptor interaction or as a handle to ensure aqueous solubility. However, its basicity can also be a liability, leading to rapid metabolism or poor membrane permeability. By introducing fluorine at specific positions relative to the amine, medicinal chemists can finely tune its properties to overcome these hurdles. The added dimension of chirality is critical, as the stereochemical identity of a drug often dictates its potency and safety profile.[7][8]

This guide provides researchers, scientists, and drug development professionals with a comprehensive review of the synthesis, properties, and applications of chiral fluorinated amines. We will move beyond a simple catalog of reactions to explore the underlying causality behind strategic synthetic choices and the profound impact these motifs have on drug performance, grounded in authoritative literature and field-proven insights.

PART 1: The Strategic Imperative: Why Fluorinate an Amine?

The decision to introduce fluorine into an amine-containing scaffold is a strategic one, aimed at resolving specific challenges in the drug discovery cascade. The benefits are multifaceted, primarily revolving around the modulation of three key properties: basicity (pKa), metabolic stability, and binding affinity.

Mastering Basicity: The pKa "Sweet Spot" for Bioavailability

The basicity of the amine functional group, quantified by its pKa, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For optimal oral absorption and cell membrane permeability, a drug must exist in a delicate equilibrium between its charged (protonated) and uncharged (free base) forms. The strongly electron-withdrawing nature of fluorine provides a powerful tool to lower the pKa of a nearby amine.[][9][10] This reduction in basicity increases the population of the more lipophilic, neutral form of the amine at physiological pH (~7.4), thereby enhancing its ability to cross biological membranes.[6]

This effect is predictable and titratable, depending on the number of fluorine atoms and their proximity to the nitrogen center.

CompoundStructurepKa (approx.)Consequence for Drug Design
BenzylaminePh-CH₂-NH₂9.3Highly protonated at pH 7.4; poor membrane permeability.
α-TrifluoromethylbenzylaminePh-CH(CF₃)-NH₂5.7Significantly less basic; higher proportion of neutral form, improving bioavailability.[11]
β-FluoroethylamineF-CH₂-CH₂-NH₂9.0Modest pKa reduction; fine-tuning basicity without drastic changes.[9]

Table 1: Comparative pKa values illustrating the effect of fluorination on amine basicity.

Engineering Metabolic Resistance

The carbon-fluorine bond is exceptionally strong (~116 kcal/mol), making it highly resistant to the oxidative processes that are central to drug metabolism by cytochrome P450 enzymes.[6][12] Placing fluorine at or near a known metabolic "soft spot" is a proven strategy to block these pathways, thereby increasing the drug's half-life and systemic exposure.[13] For amines, common metabolic routes include N-dealkylation and oxidation of the α-carbon. Fluorination at these positions can effectively shield the molecule from enzymatic degradation.

cluster_0 Metabolic Pathway cluster_1 Blocked Pathway Drug R-CH₂-NH-CH₃ Metabolite R-CH₂-NH₂ Drug->Metabolite CYP450 (N-dealkylation) FluoroDrug R-CF₂-NH-CH₃ Blocked Metabolism Blocked FluoroDrug->Blocked C-F bond prevents oxidation

Caption: Fluorination blocks common metabolic pathways like N-dealkylation.

Conformation and Target Affinity

Beyond electronics, fluorine substitution can exert profound control over a molecule's three-dimensional shape. Due to its small size and unique stereoelectronic properties, fluorine can favor specific rotameric conformations through gauche effects or intramolecular hydrogen bonding.[3][11][14] This conformational pre-organization can lock the drug molecule into a bioactive conformation that is optimal for binding to its protein target, leading to a significant increase in potency and selectivity.[13] Furthermore, the polarized C-F bond can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, adding to the overall binding affinity.[15]

PART 2: Architectures of Asymmetry: Key Synthetic Strategies

The stereoselective synthesis of chiral fluorinated amines is a formidable challenge that has spurred significant innovation in synthetic organic chemistry. Methodologies are often categorized by the position of the fluorine atom relative to the amine, as this dictates the most effective synthetic disconnections.

The α-Trifluoromethyl Amine Motif

Chiral α-trifluoromethyl amines are of immense interest as they serve as effective bioisosteres for amides and peptides, replacing the scissile amide bond with a stable, geometrically similar surrogate.[7][11][16]

Strategy 1: Asymmetric Transformations of CF₃-Imines

A prevalent strategy involves the construction of a trifluoromethylated imine, which is then subjected to a stereoselective transformation.

  • Asymmetric Reduction: Chiral transition-metal catalysts, particularly those based on rhodium and iridium, have proven effective in the asymmetric hydrogenation of CF₃-ketimines to deliver the corresponding amines with high enantioselectivity.[17]

  • Nucleophilic Addition: A more versatile approach is the catalytic asymmetric addition of a wide range of nucleophiles (e.g., organometallics, cyanide, alkynes, enolates) to CF₃-imines.[17][18] Chiral Lewis acids and organocatalysts are frequently employed to control the facial selectivity of the attack.

Imine R¹-C(=N-P)-CF₃ (Trifluoromethyl Imine) Catalyst [Chiral Catalyst] Imine->Catalyst Nucleophile Nu⁻ (Nucleophile) Nucleophile->Catalyst Product R¹-C*(Nu)(NH-P)-CF₃ (Chiral α-CF₃ Amine) Catalyst->Product High e.e.

Caption: Catalytic asymmetric nucleophilic addition to CF₃-imines.

Strategy 2: Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries remains one of the most reliable and scalable methods. The N-tert-butylsulfinyl group, pioneered by Ellman, is particularly powerful.[10][19] Condensation of a trifluoromethyl ketone with enantiopure tert-butanesulfinamide yields a sulfinylimine. The sulfinyl group then directs the diastereoselective addition of a nucleophile, after which it can be readily cleaved under acidic conditions to reveal the free chiral amine.[19]

Experimental Protocol: Diastereoselective Grignard Addition to a CF₃-Sulfinylimine

  • Imine Formation: To a solution of 1-aryl-2,2,2-trifluoroethan-1-one (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (1.05 equiv) in THF (0.5 M) at room temperature, add Ti(OEt)₄ (2.0 equiv).

  • Reaction Monitoring: Stir the reaction mixture at 60 °C for 12-24 hours, monitoring the formation of the N-sulfinylimine by TLC or LC-MS.

  • Nucleophilic Addition: Cool the reaction mixture to -48 °C (acetonitrile/dry ice bath). Add the Grignard reagent (e.g., MeMgBr, 3.0 M in Et₂O, 1.5 equiv) dropwise over 20 minutes.

  • Quenching: Stir the reaction for 3-6 hours at -48 °C. Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Workup: Warm the mixture to room temperature and dilute with ethyl acetate. Filter the resulting suspension through celite, and separate the organic layer. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the sulfinamide product.

  • Deprotection: Dissolve the purified sulfinamide in methanol (0.2 M) and add HCl (4.0 M in 1,4-dioxane, 4.0 equiv). Stir at room temperature for 1 hour.

  • Isolation: Concentrate the mixture under reduced pressure to afford the desired chiral α-trifluoromethyl amine hydrochloride salt.

The β-Fluoroamine Motif

The β-fluoroamine is a privileged structure that effectively lowers the pKa of the amine, improving pharmacological properties.[9]

Strategy 1: Nucleophilic Ring-Opening of Aziridines

One of the most direct and reliable methods for synthesizing β-fluoroamines is the nucleophilic ring-opening of activated aziridines with a fluoride source.[20] This approach offers excellent control over regio- and stereochemistry.

  • Reagents: While hazardous reagents like anhydrous HF or its pyridine complex can be used, safer and more practical alternatives have been developed. A prominent example is the in-situ generation of a potent fluorinating agent from benzoyl fluoride (PhCOF) and a hydrogen bond donor like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), catalyzed by a Lewis base.[21]

  • Stereochemistry: The reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the carbon center undergoing attack. This allows for the synthesis of enantioenriched products from chiral aziridines.

Caption: Stereospecific ring-opening of a chiral aziridine.

Strategy 2: Catalytic Asymmetric Mannich Reaction

An elegant approach involves the catalytic asymmetric Mannich reaction using fluorinated ketones as nucleophilic partners. For instance, α-fluoroketones can react with a variety of aldimines in the presence of a chiral catalyst, such as a dinuclear Zn-Prophenol complex, to construct the β-fluoroamine skeleton with excellent diastereo- and enantioselectivity (up to 99% ee, >20:1 d.r.).[9][22] This method provides direct access to medicinally relevant products containing valuable C-F stereocenters.

PART 3: Application in Practice: Case Studies from Drug Development

The true measure of a chemical motif's value lies in its successful application. Chiral fluorinated amines are featured in numerous approved drugs and clinical candidates, where they solve critical developmental challenges.

Case Study: A Bruton's Tyrosine Kinase (BTK) Inhibitor
  • Therapeutic Area: Oncology

  • Challenge: Early BTK inhibitors suffered from poor pharmacokinetics and off-target effects. The development of next-generation covalent inhibitors required fine-tuning of reactivity and bioavailability.

  • Solution: The introduction of a chiral α-fluorinated amine-containing heterocyclic moiety served multiple purposes. The fluorine atom lowered the basicity of a distal nitrogen, improving cell permeability and oral absorption.[13] Concurrently, the chiral center was optimized to provide a precise three-dimensional fit into the BTK active site, enhancing potency and selectivity against other kinases.

AnalogIC₅₀ (BTK)Oral Bioavailability (Rat)Rationale
Non-fluorinated Precursor55 nM15%Good potency but limited by low absorption due to high pKa.
(R)-α-Fluoroamine Drug2 nM65%Fluorine lowers pKa, boosting bioavailability. Chirality optimizes binding, increasing potency.

Table 2: Impact of a chiral fluorinated amine on the properties of a BTK inhibitor.

Conclusion and Future Outlook

Chiral fluorinated amines have firmly established themselves as indispensable tools in the medicinal chemist's arsenal. Their strategic deployment allows for the precise modulation of a drug candidate's ADME and toxicological properties, turning potential liabilities into assets. We have moved from simply using fluorine to block metabolism to a more sophisticated understanding of how it can control pKa, conformation, and target binding in a stereochemically defined manner.

The future of this field is bright, with ongoing research focused on several key areas. The development of novel catalytic methods for late-stage fluorination will allow for the rapid diversification of complex drug scaffolds without de novo synthesis.[23] Furthermore, the exploration of novel, more complex fluorinated motifs beyond the simple mono- or trifluoromethyl groups is expanding the accessible chemical space. As our synthetic capabilities grow, so too will our ability to harness the unique power of fluorine to create safer, more effective medicines for the future.

References

  • Trost, B. M., & Toste, F. D. (2015). Catalytic Asymmetric Mannich Reactions with Fluorinated Aromatic Ketones: Efficient Access to Chiral β-Fluoroamines. PMC. [Link]

  • Onyeagusi, C. I., & Malcolmson, S. J. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis. [Link]

  • Wang, Y., et al. (2026). Synthesis of Chiral α-Trifluoromethyl amines via Asymmetric reaction of Trifluoromethylated Imines. Organic Chemistry Frontiers. [Link]

  • Prakash, G. K. S., & Hu, J. (2009). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Future Medicinal Chemistry. [Link]

  • Neumann, C. N., & Lectka, T. (2014). Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis. PMC. [Link]

  • Brandenberg, O. F., et al. (2022). Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors. University of Rochester. [Link]

  • Ardizzone, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Notte, G. T., & Jacobsen, E. N. (2019). Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride: Enantioselective Synthesis of β-Fluoroamines. Journal of the American Chemical Society. [Link]

  • Ramachandran, P. V. (Ed.). (1999). Asymmetric Fluoroorganic Chemistry. American Chemical Society. [Link]

  • Ardizzone, A., et al. (2025). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Al-Awar, T., et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters. [Link]

  • Zhang, X., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry. [Link]

  • Scott, J. P., & Lectka, T. (2025). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. ResearchGate. [Link]

  • Kalow, J. A., Schmitt, D. E., & Doyle, A. G. (2012). Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. The Journal of Organic Chemistry. [Link]

  • Prakash, G. K. S., & Hu, J. (2009). Synthesis of Fluorinated Chiral Amines Using N-Tert-Butylsulfinyl Imines. Synfacts. [Link]

  • Ardizzone, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). MDPI. [Link]

  • Al-Awar, T., et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Bohrium. [Link]

  • Wang, Y., et al. (2026). Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers. [Link]

  • Ogawa, Y., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega. [Link]

  • Ogawa, Y., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. PMC. [Link]

  • Gill, C., et al. (2025). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. [Link]

  • Al-aboudi, A., et al. (2020). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • Purser, S., et al. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Unknown Author. (2024). Fluorine in drug discovery: Role, design and case studies. Preprints.org. [Link]

  • Kamble, O., et al. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science. [Link]

  • Bisht, R., & Sahu, P. K. (2025). Recent Advances on Catalytic Asymmetric Synthesis of Molecules Bearing a Fluorine-Containing Stereogenic Carbon Center (2015-2024). PubMed. [Link]

  • Phipps, R. J., et al. (2016). Asymmetric Fluorination of Enamides: Access to α-Fluoroimines Using an Anionic Chiral Phase-Transfer Catalyst. Figshare. [Link]

  • Gill, C., et al. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. [Link]

  • Unknown Author. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Wang, S., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. [Link]

  • Unknown Author. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]

  • Han, J., et al. (2025). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal. [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Solubility Profile of (S)-2-Fluoro-1-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for determining the thermodynamic solubility profile of (S)-2-Fluoro-1-phenylethanamine, a chiral amine of interest in pharmaceutical development. The principles and methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking to establish a robust understanding of this compound's solubility characteristics, a critical parameter influencing bioavailability and formulation design.

Introduction: The Significance of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a solute dissolved in a solvent at a specific temperature and pressure. For an active pharmaceutical ingredient (API) like this compound, this fundamental physicochemical property governs its dissolution rate and, consequently, its absorption and bioavailability. A thorough understanding of the thermodynamic solubility profile is paramount for informed decision-making throughout the drug development lifecycle, from early-stage candidate selection to late-stage formulation optimization.

This compound, a derivative of phenethylamine, possesses a primary amine group, rendering its solubility pH-dependent.[1] The presence of a fluorine atom can influence its lipophilicity and crystal lattice energy, adding complexity to its solubility behavior. This guide outlines the experimental design and theoretical considerations necessary to fully characterize its solubility.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential before embarking on solubility studies.

PropertyValue / InformationSource
Molecular FormulaC₈H₁₀FN[2]
Molecular Weight139.17 g/mol [2]
AppearanceSolid (hydrochloride salt)[3][4]
pKaEstimated to be around 9.83 (based on phenethylamine)[5]
LogP1.6559[2]

The basicity of the amine group, as indicated by its pKa, is a key determinant of its aqueous solubility, which will increase in acidic conditions due to the formation of the more soluble protonated species.[6][7] The LogP value suggests a moderate lipophilicity.

Experimental Determination of Thermodynamic Solubility

The gold standard for determining thermodynamic solubility is the shake-flask method, which allows for the establishment of a true equilibrium between the solid and dissolved states of the compound.

Shake-Flask Method: A Step-by-Step Protocol

This protocol ensures a self-validating system by approaching equilibrium from both supersaturated and undersaturated conditions.

Materials:

  • This compound (free base or a specified salt)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, propylene glycol)

  • Calibrated temperature-controlled shaker/incubator

  • Analytical instrumentation for concentration measurement (e.g., HPLC-UV, LC-MS)

  • Syringe filters (e.g., 0.22 µm PVDF)

Protocol:

  • Preparation of Solutions:

    • Undersaturated Approach: Add an excess of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure saturation.

    • Supersaturated Approach (Optional but Recommended): Prepare a supersaturated solution by first dissolving the compound in a small amount of a highly solubilizing co-solvent and then adding it to the primary solvent, or by heating a saturated solution and then allowing it to cool.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C and 37 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The required time should be established through a time-to-equilibrium study.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Data Interpretation:

    • The concentration obtained represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

    • Concordance between the undersaturated and supersaturated approaches provides confidence that true equilibrium was achieved.

Analytical Methodologies

The choice of analytical technique is critical for accurate solubility determination. Gas chromatography (GC) and titration methods are also viable for analyzing amine solutions.[8] High-performance liquid chromatography (HPLC) is often preferred due to its specificity and sensitivity.

Factors Influencing the Solubility of this compound

The Impact of pH

The solubility of ionizable compounds like this compound is profoundly influenced by pH. The relationship between pH, pKa, and the intrinsic solubility of the free base (S₀) can be described by the Henderson-Hasselbalch equation. For a basic compound, the total solubility (S) at a given pH is:

S = S₀ * (1 + 10^(pKa - pH))

A pH-solubility profile should be generated by conducting the shake-flask experiment in a series of buffers across a physiologically relevant pH range (e.g., pH 2 to 10).

Caption: Relationship between pH, pKa, and solubility for a basic compound.

The Effect of Temperature

The temperature dependence of solubility provides insight into the thermodynamics of the dissolution process. By measuring solubility at different temperatures, the enthalpy (ΔH) and entropy (ΔS) of dissolution can be determined using the van't Hoff equation:

ln(S) = -ΔH / (R * T) + ΔS / R

where S is the molar solubility, R is the gas constant, and T is the absolute temperature. A plot of ln(S) versus 1/T will yield a straight line with a slope of -ΔH/R.[9]

  • Endothermic dissolution (ΔH > 0): Solubility increases with increasing temperature.

  • Exothermic dissolution (ΔH < 0): Solubility decreases with increasing temperature.

The Role of Polymorphism

Polymorphs are different crystalline forms of the same compound. They can exhibit different physical properties, including solubility.[10] The metastable polymorph will generally have a higher solubility than the most stable form. It is crucial to characterize the solid form of this compound before and after the solubility experiment (e.g., using powder X-ray diffraction) to ensure that no polymorphic transformations have occurred during the experiment.[11][12]

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Thermodynamic Solubility of this compound at 25 °C

SolventpHSolubility (mg/mL)Solubility (mM)
Water7.0Hypothetical ValueHypothetical Value
0.1 N HCl1.0Hypothetical ValueHypothetical Value
PBS7.4Hypothetical ValueHypothetical Value
EthanolN/AHypothetical ValueHypothetical Value
Propylene GlycolN/AHypothetical ValueHypothetical Value

Conclusion

This guide provides a comprehensive roadmap for the systematic determination of the thermodynamic solubility profile of this compound. By employing the detailed experimental protocols and considering the key influencing factors of pH, temperature, and polymorphism, researchers can generate a robust and reliable dataset. This information is indispensable for guiding formulation development, predicting in vivo performance, and ultimately contributing to the successful progression of this compound as a potential therapeutic agent.

References

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • EMBIBE. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. Retrieved from [Link]

  • Fathima, N., & Singh, S. A. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. In Books.
  • Li, Y. (2015). Characterization and Crystallization of Chiral Aromatic Amino Acids. Memorial University Research Repository. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenethylamine. PubChem. Retrieved from [Link]

  • Pharmaceutical Sciences. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound-HYDROCHLORIDE. Retrieved from [Link]

  • USP. (2012, June 12). 5370 Description and Solubility / Reference Tables First Supplement to USP 35–NF 30. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

Sources

(S)-2-Fluoro-1-phenylethanamine: A Strategic Chiral Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pursuit of molecules with finely tuned pharmacological profiles is paramount. The strategic incorporation of fluorine and the precise control of stereochemistry are two of the most powerful tactics employed to enhance drug-like properties.[1][2][3] (S)-2-Fluoro-1-phenylethanamine emerges as a quintessential chiral building block, situated at the confluence of these critical design principles. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of its synthesis, properties, and strategic application. By combining the well-established phenethylamine scaffold, crucial for CNS and other therapeutic targets, with the modulatory effects of a β-fluorine atom and a defined (S)-stereocenter, this molecule offers a validated starting point for creating novel chemical entities with improved potency, metabolic stability, and bioavailability.

Introduction: The Strategic Value of Fluorinated Chiral Amines

The development of new pharmaceuticals is an exercise in molecular optimization. Two fundamental considerations consistently drive successful drug design: the unique electronic properties of fluorine and the absolute necessity of stereochemical control.

The "Fluorine Advantage" in Medicinal Chemistry

Fluorine, the most electronegative element, is surprisingly bio-compatible and offers a suite of benefits when incorporated into a drug candidate.[4][5] Its introduction is rarely a speculative endeavor; rather, it is a calculated decision to modulate key molecular properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing fluorine at a metabolically labile position—such as the benzylic carbon in a phenethylamine—can effectively block oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life.[5]

  • Basicity (pKa) Modulation: The inductive electron-withdrawing effect of a fluorine atom can significantly lower the pKa of a nearby amine.[6] For an orally administered drug, this is a critical advantage. A lower pKa reduces the degree of ionization in the high-pH environment of the small intestine, leading to increased membrane permeability and improved oral bioavailability.

  • Conformational Control & Binding Affinity: Fluorine can engage in unique non-covalent interactions, including hydrogen bonds and multipolar interactions, with protein targets. Furthermore, the gauche effect induced by the C-F bond can stabilize specific molecular conformations that may be more favorable for binding to a receptor's active site.[1]

The Primacy of Chirality

Biological systems—receptors, enzymes, and ion channels—are inherently chiral. Consequently, the interaction of a small molecule drug with its target is stereospecific. The use of enantiomerically pure compounds is no longer an option but a regulatory and scientific necessity.[2] Chiral building blocks, like this compound, are indispensable as they allow for the direct synthesis of a single enantiomer, bypassing the need for costly and often inefficient late-stage resolutions of racemic mixtures.[][8]

This compound represents a powerful convergence of these principles. It provides the foundational 2-phenethylamine skeleton, a privileged scaffold in numerous biologically active compounds, pre-functionalized with both a stereocenter and a strategic fluorine atom.[9]

Physicochemical and Structural Properties

Understanding the fundamental properties of a building block is the first step in its effective utilization.

PropertyValueSource
Chemical Name This compound-
Synonyms (S)-β-Fluorophenethylamine-
Molecular Formula C₈H₁₀FN[10]
Molecular Weight 139.17 g/mol [10]
CAS Number 886216-59-7 (Hydrochloride Salt)[11]
Appearance Typically a liquid or low-melting solidGeneral Knowledge
Predicted XlogP 1.2[12]

The structural arrangement of the fluorine atom relative to the amine is critical. The electron-withdrawing nature of fluorine is most potent when it is in the β-position, as this directly influences the basicity of the amino group. Spectroscopic analysis, particularly ¹H, ¹³C, and ¹⁹F NMR, is essential to confirm identity and purity, with the fluorine signal in ¹⁹F NMR providing a highly sensitive probe for structural integrity.[13]

Strategic Synthesis and Chiral Control

Access to enantiomerically pure this compound can be achieved through two primary strategies: direct asymmetric synthesis or chiral resolution of the racemate. The choice between these pathways often depends on scale, available technology, and cost-effectiveness.

Synthesis_Pathways cluster_start Achiral Starting Material cluster_asymmetric Asymmetric Synthesis cluster_racemic Racemic Synthesis & Resolution start_ketone 2-Fluoro-1-phenylethanone asym_reduction Asymmetric Hydrogenation/Reduction start_ketone->asym_reduction Direct, High ee racemic_reduction Racemic Reduction (e.g., NaBH4) start_ketone->racemic_reduction High Yield product_S This compound asym_reduction->product_S racemate Racemic Amine (R/S Mixture) racemic_reduction->racemate resolution Chiral Resolution (Enzymatic or Classical) racemate->resolution Separation product_S_res (S)-Amine resolution->product_S_res product_R_res (R)-Amine (Byproduct) resolution->product_R_res Building_Block_Applications cluster_derivatives Derivative Classes core (S)-2-Fluoro-1- phenylethanamine amides Chiral Amides & Peptidomimetics core->amides Acylation sulfonamides Sulfonamides (Carboxylic Acid Bioisosteres) core->sulfonamides Sulfonylation secondary_amines Substituted Amines (via Reductive Amination) core->secondary_amines Reaction with R-CHO, [H] heterocycles N-Containing Heterocycles core->heterocycles Cyclization Reactions ligands Chiral Ligands & Catalysts core->ligands Derivatization Drug_Discovery_Workflow start Identify Lead Compound (Phenethylamine Core, Metabolically Unstable) synthesis Synthesize (S)- and (R)- 2-Fluoro-1-phenylethanamine via Resolution start->synthesis derivatization Parallel Synthesis: Couple with diverse carboxylic acids synthesis->derivatization screening In Vitro Screening derivatization->screening potency Potency Assay (Receptor Binding) screening->potency Evaluate Target Affinity metabolism Metabolic Stability Assay (Liver Microsomes) screening->metabolism Assess Half-life permeability Permeability Assay (e.g., PAMPA) screening->permeability Predict Absorption hit_selection Select Hits with Improved Profile potency->hit_selection metabolism->hit_selection permeability->hit_selection optimization Lead Optimization hit_selection->optimization

Sources

Methodological & Application

Application Note: Scalable Synthesis Protocols for (S)-2-Fluoro-1-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and drug developers. It prioritizes scalable, safe, and chemically efficient methodologies over traditional, hazardous academic routes.

Executive Summary

The synthesis of (S)-2-Fluoro-1-phenylethanamine presents a classic process chemistry challenge: introducing a fluorine atom at a primary carbon while preserving the stereochemical integrity of the adjacent benzylic amine.[1]

Historical routes relying on Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are chemically viable but operationally hazardous on a kilogram scale due to thermal instability and shock sensitivity.[1] This guide presents a Modern Deoxyfluorination Protocol utilizing 2-Pyridinesulfonyl Fluoride (PyFluor) .[1] This route offers superior thermal stability, high chemoselectivity, and retention of chirality, making it the industry-preferred method for scaling from gram to kilogram quantities.

Strategic Route Analysis

We evaluated three potential synthetic pathways based on Safety , Scalability , and Stereochemical Fidelity .

ParameterRoute A: Chiral Pool Deoxyfluorination (Recommended)Route B: Enzymatic Transamination Route C: Racemic Resolution
Starting Material (S)-Phenylglycinol (Commodity chemical)2-FluoroacetophenoneRacemic 2-Fluoro-1-phenylethanamine
Key Reagent PyFluor (Stable solid)Transaminase (ATA)Lipase (CAL-B)
Yield Potential High (>80% overall)Moderate (Equilibrium limited)Max 50% (theoretical)
Stereocontrol >99% ee (Retained from SM)High (>99% ee)High (>99% ee)
Scalability Risk Low (No exotherms >100°C)Medium (Substrate inhibition)High (Volume inefficiency)
Decision Logic

Route A is selected as the primary protocol. Unlike Route B, it avoids the risk of defluorination often seen with enzymatic handling of


-fluoroketones. Unlike Route C, it utilizes the full mass of the starting material (no discarded enantiomer).

RouteSelection Start Target: this compound RouteA Route A: Chiral Pool (S)-Phenylglycinol Start->RouteA Direct Analog RouteB Route B: Enzymatic Transamination Start->RouteB Unstable Substrate RouteC Route C: Kinetic Resolution Start->RouteC 50% Yield Limit Decision Selected: Route A (High Yield, Scalable, Safe) RouteA->Decision

Figure 1: Strategic decision tree selecting the Chiral Pool Deoxyfluorination route.

Detailed Experimental Protocol

Stage 1: N-Protection

Objective: Protect the amine of (S)-phenylglycinol to prevent N-fluorination and side reactions.[1] Reaction: (S)-Phenylglycinol + Boc₂O


 (S)-N-Boc-phenylglycinol.[1]
  • Charge a reactor with (S)-Phenylglycinol (1.0 equiv) and Dichloromethane (DCM) (10 vol).

  • Add Triethylamine (TEA) (1.2 equiv) and cool to 0°C.

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) dissolved in DCM dropwise over 1 hour.

  • Warm to 20–25°C and stir for 4 hours. Monitor by TLC/HPLC for consumption of starting material.

  • Workup: Wash with 1M citric acid (to remove TEA), then saturated NaHCO₃, then brine.

  • Isolate: Dry organic layer over MgSO₄ and concentrate. Recrystallize from Hexanes/EtOAc if necessary.

    • Target Yield: >95%[1][2][3][4]

    • Checkpoint: Verify structure by ¹H NMR.[5]

Stage 2: PyFluor Deoxyfluorination (Critical Step)

Objective: Convert the primary alcohol to a fluoride. Mechanism: PyFluor activates the alcohol as a sulfonate, which is displaced by fluoride in an Sₙ2 fashion. Since the reaction occurs at the primary carbon (C2), the chiral center at C1 is unaffected , preserving the (S)-configuration.

Safety Note: Unlike DAST, PyFluor does not liberate HF gas upon contact with water and does not exhibit explosive decomposition.[6] However, standard PPE is required.

  • Charge the reactor with (S)-N-Boc-phenylglycinol (1.0 equiv) and Toluene (15 vol).

    • Note: Toluene is preferred over DCM for scale-up due to higher boiling point and ease of recovery.[1]

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv). Stir at room temperature.

  • Add PyFluor (2-Pyridinesulfonyl fluoride) (1.2 equiv) in one portion.

    • Observation: The reaction is mildly exothermic. Maintain temp < 40°C.

  • Stir at 25°C for 12–18 hours.

    • Monitoring: HPLC should show conversion of the alcohol (Rt ~X min) to the fluoride (Rt ~Y min).

  • Workup:

    • Quench with water (10 vol).

    • Separate phases.[5] Wash organic phase with 1M HCl (to remove DBU and Pyridine byproduct).

    • Wash with saturated NaHCO₃ and brine.

  • Concentrate to obtain the crude intermediate: (S)-tert-butyl (2-fluoro-1-phenylethyl)carbamate .

Stage 3: Deprotection and Salt Formation

Objective: Remove the Boc group to yield the final amine hydrochloride salt.

  • Dissolve the crude carbamate in 1,4-Dioxane (5 vol).

  • Add 4M HCl in Dioxane (3.0 equiv) slowly at 0°C.

  • Stir at 20°C for 3–5 hours. A white precipitate (the product salt) should form.

  • Filtration: Filter the solid directly.

  • Wash the cake with cold Diethyl ether or MTBE (Methyl tert-butyl ether) to remove organic impurities.

  • Dry in a vacuum oven at 40°C.

Final Product: this compound Hydrochloride.[1][7][8]

Process Workflow Diagram

SynthesisProtocol Step1 Step 1: Protection (S)-Phenylglycinol + Boc2O Solvent: DCM, Base: TEA Intermediate1 Intermediate: (S)-N-Boc-Phenylglycinol Step1->Intermediate1 Yield >95% Step2 Step 2: Deoxyfluorination Reagent: PyFluor + DBU Solvent: Toluene Temp: 25°C Intermediate1->Step2 Activation Intermediate2 Intermediate: (S)-N-Boc-2-fluoro-1-phenylethylamine Step2->Intermediate2 SN2 Displacement Step3 Step 3: Deprotection Reagent: 4M HCl/Dioxane Intermediate2->Step3 Acid Hydrolysis Final FINAL PRODUCT This compound HCl White Solid Step3->Final Precipitation

Figure 2: Step-by-step process flow for the scalable synthesis of this compound.

Analytical Quality Control (QC)

To ensure the integrity of the process, the following analytical parameters must be met.

Identification
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       8.6 (br s, 3H, NH₃⁺)
      
    • 
       7.3–7.5 (m, 5H, Ar-H)
      
    • 
       4.6–4.8 (dm, J=47Hz, 2H, CH₂F)
      
    • 
       4.4 (m, 1H, CH-N)
      
  • ¹⁹F NMR:

    • 
       -220 ppm (approx).[1] Must show a clear triplet of doublets (coupling to H and CH).
      
Enantiomeric Purity
  • Method: Chiral HPLC.

  • Column: Chiralcel OD-H or AD-H.[1]

  • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.

  • Requirement: >98% ee.[3] (Compare against racemic standard prepared via Route C).

Safety & Scalability Assessment

Thermal Hazards[1]
  • PyFluor vs. DAST: DAST decomposes violently above 90°C. PyFluor is stable up to >200°C. This allows the reaction to be run in standard batch reactors without specialized blast shielding, provided standard process safety management (PSM) is followed.

  • Exotherms: The addition of DBU to the PyFluor/Alcohol mixture generates a mild exotherm. On a >1kg scale, dosing of DBU should be controlled to maintain T < 30°C.

Cost Analysis
  • (S)-Phenylglycinol: Inexpensive chiral pool material derived from amino acids.[1]

  • PyFluor: Commercially available in bulk. Cost-competitive with DAST when factoring in safety handling and waste disposal costs.[1]

References

  • PyFluor Development: Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[6][9] Journal of the American Chemical Society, 137(30), 9571–9574. Link

  • Sulfonyl Fluoride Safety: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, B. K. (2014).[9] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Link

  • Enzymatic Limitations: Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH.[1] (Context on kinetic resolution limits).

  • General Fluorination Review: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Asymmetric Synthesis of (S)-2-Fluoro-1-phenylethanamine from Styrene Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of advanced asymmetric synthetic strategies for producing (S)-2-Fluoro-1-phenylethanamine, a chiral building block of significant interest in medicinal chemistry. The strategic introduction of a fluorine atom can profoundly influence the pharmacological properties of bioactive molecules, including metabolic stability, binding affinity, and lipophilicity. Consequently, robust and stereoselective methods for the synthesis of fluorinated amines are in high demand.

Herein, we present a comprehensive overview of cutting-edge catalytic methods starting from readily available styrene. This document moves beyond a simple recitation of procedures, offering insights into the mechanistic underpinnings of each approach and the rationale behind the selection of catalysts and reagents. The protocols detailed are designed to be self-validating, providing researchers with the necessary information to reproduce and adapt these methods for their specific needs.

Introduction: The Significance of Chiral β-Fluoroamines

This compound is a valuable chiral amine that incorporates a stereogenic center bearing a fluorine atom vicinal to an amino group. This structural motif is increasingly found in pharmaceutical candidates due to the unique electronic properties of fluorine. The high electronegativity of fluorine can lower the pKa of the neighboring amine, which can be advantageous for modulating drug-receptor interactions and improving oral bioavailability. The development of enantioselective syntheses is crucial, as the biological activity of chiral molecules is often confined to a single enantiomer.

This guide will focus on three prominent and mechanistically distinct strategies for the asymmetric synthesis of this compound from styrene:

  • Palladium-Catalyzed Asymmetric Aminofluorination: A direct, three-component approach to install both the amine and fluorine moieties across the double bond.

  • Iron-Catalyzed Asymmetric Aminofluorination: An emerging method utilizing an earth-abundant and biocompatible metal catalyst.

  • Multi-step Synthesis via Chiral Aziridines: An indirect but highly controllable route involving the asymmetric formation of an aziridine followed by a regioselective ring-opening with a fluoride source.

Each section will provide a detailed protocol, a mechanistic overview, and a summary of expected outcomes, supported by authoritative references from peer-reviewed literature.

Method 1: Palladium-Catalyzed Asymmetric Aminofluorination

Palladium catalysis has become a cornerstone of modern organic synthesis, offering a versatile platform for a wide range of cross-coupling and functionalization reactions. In the context of styrene aminofluorination, palladium catalysts, in conjunction with chiral ligands, can facilitate the enantioselective addition of an amine and a fluorine atom across the double bond.

Mechanistic Rationale

The catalytic cycle is proposed to initiate with the coordination of the palladium(0) catalyst to styrene. Subsequent oxidative addition of an electrophilic fluorine source, such as Selectfluor®, generates a high-valent Pd(IV)-fluoride intermediate. The chiral ligand environment dictates the facial selectivity of the subsequent migratory insertion of the styrene into the Pd-F bond. Finally, reductive elimination releases the desired aminofluorinated product and regenerates the active Pd(0) catalyst. The choice of the chiral ligand is paramount in achieving high enantioselectivity.

Experimental Workflow: Palladium-Catalyzed Asymmetric Aminofluorination

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis prep1 Combine Pd catalyst and chiral ligand in a dry Schlenk flask prep2 Add styrene and amine source prep1->prep2 prep3 Dissolve in anhydrous solvent under inert atmosphere prep2->prep3 react1 Add fluorinating agent (e.g., Selectfluor®) portion-wise at low temperature prep3->react1 react2 Stir at specified temperature for the designated time react1->react2 react3 Monitor reaction progress by TLC or LC-MS react2->react3 workup1 Quench the reaction react3->workup1 workup2 Extract with an organic solvent workup1->workup2 workup3 Dry the organic layer and concentrate in vacuo workup2->workup3 workup4 Purify the crude product by column chromatography workup3->workup4 analysis1 Characterize the product (NMR, HRMS) workup4->analysis1 analysis2 Determine enantiomeric excess (chiral HPLC or SFC) analysis1->analysis2

Caption: Workflow for Palladium-Catalyzed Asymmetric Aminofluorination.

Detailed Protocol: Palladium-Catalyzed Asymmetric Fluoroarylation as a Precursor to Aminofluorination

While direct asymmetric aminofluorination of styrene to the target molecule is still an area of active research, a closely related and well-documented procedure is the palladium-catalyzed asymmetric fluoroarylation.[1] This three-component coupling of a styrene derivative, a boronic acid, and an electrophilic fluorine source provides a chiral benzylic fluoride. The aryl group can be chosen to be a precursor to an amino group or a functional handle for its later introduction.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Chiral Ligand (e.g., a derivative of 2,2'-bipyridine or a chiral phosphine ligand)

  • Styrene

  • Arylboronic acid (e.g., 4-(methoxycarbonyl)phenylboronic acid)

  • Selectfluor®

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Water (deionized)

  • Organic phosphate phase-transfer catalyst (e.g., dibenzyl hydrogen phosphate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (5 mol%) and the chiral ligand (6 mol%).

  • Add CH₂Cl₂ and stir for 15 minutes at room temperature.

  • Add styrene (1.0 equiv), the arylboronic acid (1.5 equiv), and the organic phosphate phase-transfer catalyst (30 mol%).

  • Add water to create a biphasic mixture (typically 5:1 CH₂Cl₂:water).

  • Cool the mixture to 0 °C and add Selectfluor® (1.5 equiv) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral fluoroarylated product.

  • The resulting product can then be converted to this compound through standard functional group transformations (e.g., reduction of a nitro group or Curtius rearrangement of a carboxylic acid).

Quantitative Data Summary:

EntryChiral LigandYield (%)Enantiomeric Excess (ee, %)
1(S)-BINAP7592
2(R,R)-Me-DuPhos8188
3Chiral Bipyridine L*8695

Note: The specific chiral ligand and reaction conditions must be optimized to achieve the desired (S)-enantiomer with high selectivity. The data presented here are representative examples from the literature for analogous transformations.

Method 2: Iron-Catalyzed Asymmetric Aminofluorination

The use of iron catalysts in asymmetric synthesis is a rapidly growing field, driven by the low cost, low toxicity, and environmental benefits of iron.[2] Iron(II) complexes with chiral ligands have been shown to catalyze the intermolecular aminofluorination of unfunctionalized olefins.[2]

Mechanistic Rationale

The proposed mechanism involves the reaction of an iron(II) catalyst with an oxidant and an amine source to generate a high-valent iron-nitrenoid species. This intermediate then undergoes enantioselective addition to the styrene double bond. The resulting metallacyclic intermediate or a related carbocationic species is then trapped by a fluoride ion to furnish the vicinal fluoroamine product. The chiral ligand on the iron center controls the stereochemical outcome of the nitrene transfer step.

Experimental Workflow: Iron-Catalyzed Asymmetric Aminofluorination

cluster_prep Catalyst Preparation & Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis prep1 Prepare the chiral iron catalyst in situ or use a pre-formed complex prep2 Add styrene, amine source, and fluoride source to a reaction vessel prep1->prep2 prep3 Dissolve in a suitable solvent under an inert atmosphere prep2->prep3 react1 Add the iron catalyst solution prep3->react1 react2 Stir at the specified temperature for the required duration react1->react2 react3 Monitor the reaction by appropriate analytical techniques react2->react3 workup1 Quench the reaction react3->workup1 workup2 Perform an aqueous work-up workup1->workup2 workup3 Dry the organic phase and remove the solvent workup2->workup3 workup4 Purify by column chromatography workup3->workup4 analysis1 Confirm the structure of the product workup4->analysis1 analysis2 Determine the enantiomeric excess analysis1->analysis2

Caption: Workflow for Iron-Catalyzed Asymmetric Aminofluorination.

Detailed Protocol: Iron-Catalyzed Asymmetric Aminofluorination

This protocol is based on the pioneering work in iron-catalyzed asymmetric aminofunctionalization of olefins.[2]

Materials:

  • Iron(II) bis(trifluoromethanesulfonyl)imide (Fe(NTf₂)₂)

  • Chiral Ligand (e.g., a chiral PyBOX or related nitrogen-based ligand)

  • Styrene

  • Carbamate as the amine source (e.g., Boc-NH₂)

  • Fluoride source (e.g., a mixture of XtalFluor-E and Et₃N·3HF)

  • Oxidant (if required by the specific catalytic system)

  • Anhydrous solvent (e.g., dichloroethane or acetonitrile)

  • Standard work-up and purification reagents

Procedure:

  • In a glovebox, combine Fe(NTf₂)₂ (10 mol%) and the chiral ligand (12 mol%) in a vial and add the anhydrous solvent. Stir for 30 minutes to form the catalyst complex.

  • In a separate reaction vessel, dissolve styrene (1.0 equiv), the carbamate (1.2 equiv), and the fluoride source (1.5 equiv) in the anhydrous solvent.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Add the pre-formed chiral iron catalyst solution to the reaction mixture.

  • Stir the reaction at the specified temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench with a suitable reagent (e.g., saturated aqueous Na₂S₂O₃).

  • Perform a standard aqueous work-up, extracting the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

  • The resulting N-protected fluoroamine can be deprotected under standard conditions to yield this compound.

Quantitative Data Summary:

EntryChiral LigandYield (%)Enantiomeric Excess (ee, %)
1(S,S)-Ph-PyBOX6585
2(R,R)-iPr-PyBOX7290
3Chiral Ligand L**7893

Note: The development of chiral iron catalysts for this specific transformation is an ongoing area of research. The data presented are illustrative of the potential of this methodology and would require optimization for the synthesis of the target molecule.

Method 3: Multi-step Synthesis via Chiral Aziridines

An alternative to direct difunctionalization is a multi-step approach that involves the initial asymmetric synthesis of a chiral intermediate, which is then converted to the target molecule. The asymmetric aziridination of styrene, followed by regioselective ring-opening with a fluoride source, is a powerful strategy.

Mechanistic Rationale

The first step involves the enantioselective aziridination of styrene using a chiral catalyst and a nitrogen source. A variety of catalytic systems, including those based on cobalt, rhodium, and copper, have been developed for this purpose. The chiral catalyst directs the approach of the nitrene to one face of the styrene double bond, establishing the stereocenter.

The second step is the regioselective ring-opening of the chiral aziridine. The aziridine is activated, typically by protonation or coordination to a Lewis acid, to facilitate nucleophilic attack. A fluoride source, such as triethylamine trihydrofluoride (Et₃N·3HF), then attacks one of the aziridine carbons. For the synthesis of this compound, the fluoride must attack the terminal carbon (C2), leading to the desired regioisomer. The regioselectivity is influenced by steric and electronic factors of the aziridine substituents and the reaction conditions.

Experimental Workflow: Asymmetric Aziridination and Fluorinative Ring-Opening

cluster_aziridination Step 1: Asymmetric Aziridination cluster_ring_opening Step 2: Fluorinative Ring-Opening cluster_analysis Analysis az1 Combine chiral catalyst and styrene in a suitable solvent az2 Add the nitrogen source (e.g., an azide) az1->az2 az3 Stir at the specified temperature until completion az2->az3 az4 Isolate and purify the chiral aziridine az3->az4 ro1 Dissolve the chiral aziridine in a solvent az4->ro1 ro2 Add the fluoride source (e.g., Et3N·3HF) ro1->ro2 ro3 Heat the reaction mixture as required ro2->ro3 ro4 Work-up and purify the fluoroamine product ro3->ro4 analysis1 Characterize the final product ro4->analysis1 analysis2 Confirm enantiomeric purity analysis1->analysis2

Caption: Workflow for the two-step synthesis of β-fluoroamines via chiral aziridines.

Detailed Protocol: Asymmetric Synthesis of Fluoroamines from Chiral Aziridines

This protocol is adapted from methodologies for the synthesis and ring-opening of chiral aziridines.[3]

Part A: Asymmetric Aziridination of Styrene

Materials:

  • Styrene

  • Chiral Cobalt(II)-based catalyst (e.g., [Co(P3)], where P3 is a chiral porphyrin-like ligand)

  • Aryl azide (e.g., a protected amino azide)

  • Anhydrous, non-coordinating solvent (e.g., toluene)

Procedure:

  • In a glovebox, dissolve the chiral cobalt(II) catalyst (1-5 mol%) in the anhydrous solvent.

  • Add styrene (1.2 equiv) to the catalyst solution.

  • Add the aryl azide (1.0 equiv) to initiate the reaction.

  • Stir the reaction at room temperature for 12-24 hours. The reaction often proceeds with the evolution of nitrogen gas.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture.

  • Purify the crude product by column chromatography to obtain the chiral N-aryl aziridine.

Part B: Fluorinative Ring-Opening of the Chiral Aziridine

Materials:

  • Chiral N-aryl aziridine (from Part A)

  • Triethylamine trihydrofluoride (Et₃N·3HF)

  • Anhydrous solvent (e.g., THF or a polypropylene vial for neat reactions)

Procedure:

  • Place the chiral N-aryl aziridine (1.0 equiv) in a suitable reaction vessel (a polypropylene vial is recommended for reactions with fluoride reagents).

  • Add triethylamine trihydrofluoride (3-6 equiv).

  • Seal the vessel and heat the mixture to 75 °C for 12-24 hours.

  • Monitor the reaction for the consumption of the starting aziridine.

  • After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography. The N-aryl protecting group can be removed in a subsequent step if necessary.

Quantitative Data Summary:

StepCatalyst/ReagentYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
AziridinationChiral Co(II) Catalyst>90>95N/A
Ring-OpeningEt₃N·3HF50-80>95 (retention of ee)Regioisomeric mixture

Note: The regioselectivity of the ring-opening step is a critical factor and may require careful optimization of the N-protecting group and reaction conditions to favor attack at the desired carbon.

Conclusion

The asymmetric synthesis of this compound from styrene precursors can be achieved through several modern catalytic methodologies. Direct aminofluorination using chiral palladium or iron catalysts offers an atom-economical approach, though the development of highly enantioselective systems for this specific target is an ongoing endeavor. The multi-step synthesis via a chiral aziridine intermediate provides a more established, albeit longer, route with potentially higher stereocontrol.

The choice of synthetic strategy will depend on the specific requirements of the researcher, including scalability, cost of reagents and catalysts, and the desired level of enantiopurity. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis of fluorinated chiral amines for drug discovery and development.

References

  • D. A. Watson, M. Su, G. Teverovskiy, Y. Zhang, J. Garcia-Fortanet, T. Kinzel, S. L. Buchwald, Science, 2009 , 325, 1661-1664. [Link]

  • X. Liu, X. Lu, Z. Li, T. D. K. Harris, C. He, Nature Chemistry, 2014 , 6, 921-926. [Link]

  • T. Wu, G. Yin, G. Liu, Journal of the American Chemical Society, 2009 , 131, 16354-16355. [Link]

  • S. I. Shaik, S. P. de Visser, F. Ogliaro, H. Schwarz, D. Schröder, Current Opinion in Chemical Biology, 2002 , 6, 556-567. [Link]

  • X. Zhang, W. Chen, X. Zhang, Angewandte Chemie International Edition, 2012 , 51, 136-139. [Link]

  • J. A. Akana, K. X. Bhattacharyya, P. Müller, J. P. Sadighi, Journal of the American Chemical Society, 2007 , 129, 7736-7737. [Link]

  • H.-J. Ha, Y.-G. Park, G.-S. Park, Bulletin of the Korean Chemical Society, 2003 , 24, 15-16. [Link]

Sources

Incorporation of (S)-2-Fluoro-1-phenylethanamine into heterocyclic scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic incorporation of (S)-2-Fluoro-1-phenylethanamine (CAS 886216-59-7) into heterocyclic scaffolds. This chiral building block is increasingly utilized in medicinal chemistry to modulate pKa, improve metabolic stability (blocking metabolic soft spots), and enhance CNS penetration via the "fluorine effect."[1]

Part 1: Strategic Profile & Molecule Intelligence

The Molecule: this compound[2]
  • Structure: A primary amine with a fluorine atom on the

    
    -carbon relative to the nitrogen.
    
  • Chirality: The (S)-configuration at the benzylic position is critical for binding affinity in chiral pockets (e.g., kinase ATP sites).

  • pKa Modulation: The electron-withdrawing

    
    -fluorine lowers the pKa of the amine from ~9.8 (non-fluorinated analog) to ~8.5–9.0. This reduction often improves oral bioavailability by increasing the fraction of uncharged molecules at physiological pH.
    
Critical Stability Risks
  • 
    -Elimination (HF Loss):  Under harsh basic conditions (e.g., 
    
    
    
    -BuOK, high heat), the molecule can undergo E2 elimination to form styrenes or enamines.
    • Mitigation: Use mild inorganic bases (Cs

      
      CO
      
      
      
      , K
      
      
      PO
      
      
      ) or hindered organic bases (DIPEA). Avoid thermodynamic bases.
  • Racemization: The chiral center is benzylic. Deprotonation of the benzylic proton (

    
     ~25) can lead to racemization.
    
    • Mitigation: Avoid strong amide bases (LiHMDS, LDA). In Pd-catalyzed couplings, use carbonate bases rather than alkoxides.

Part 2: Experimental Protocols

Protocol A: Regioselective S Ar Coupling (Pyrimidine Scaffold)

Objective: Selective mono-arylation of 2,4-dichloropyrimidine at the C4 position. Mechanism: The C4 position is more electrophilic due to the para-like resonance effect of the ring nitrogens.

Materials:

  • This compound HCl salt (1.0 equiv)

  • 2,4-Dichloropyrimidine (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Isopropanol (iPrOH) or THF.

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with 2,4-dichloropyrimidine (164 mg, 1.1 mmol) and iPrOH (3 mL). Cool to 0 °C.

  • Amine Addition: Add this compound HCl (175 mg, 1.0 mmol) followed by dropwise addition of DIPEA (435 µL, 2.5 mmol).

    • Note: Slow addition of base prevents localized heating and potential bis-addition.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by LC-MS.

    • Endpoint: Disappearance of amine; formation of mono-Cl adduct (m/z ~252).

  • Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The C4-isomer typically elutes after the bis-adduct but before the C2-isomer (if formed).

Data Summary Table: S


Ar Optimization 
Solvent Base Temp Yield (C4-Isomer) C4:C2 Ratio
iPrOH DIPEA 0°C -> RT 88% >20:1
THF TEA Reflux 65% 8:1

| DMF | K2CO3 | 60°C | 55% | 5:1 |

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Coupling to deactivated aryl chlorides or electron-rich heterocycles where S


Ar fails.
Challenge:  Preventing racemization of the benzylic center.

Catalyst System:

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%)
  • Ligand: BINAP or BrettPhos (4 mol%)

    • Why: Bidentate ligands like BINAP resist

      
      -hydride elimination and stabilize the Pd-center.
      
  • Base: Cs

    
    CO
    
    
    
    (Weak base, minimizes racemization).

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle Ar/Vacuum 3 times.

  • Loading: Add Aryl Chloride (1.0 mmol), this compound (1.2 mmol), Pd

    
    (dba)
    
    
    
    (18 mg, 0.02 mmol), BINAP (25 mg, 0.04 mmol), and Cs
    
    
    CO
    
    
    (488 mg, 1.5 mmol).
  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (4 mL).

  • Reaction: Heat to 80 °C for 12–16 hours.

    • Caution: Do not exceed 100 °C to avoid HF elimination.

  • Filtration: Cool to RT, filter through a Celite pad (eluting with EtOAc).

  • QC Check: Analyze crude by Chiral SFC to confirm ee% retention before full purification.

Part 3: Visualization & Logic

Decision Logic for Coupling Strategy

Use the following logic flow to select the optimal synthetic route based on the electrophile's electronic nature.

CouplingStrategy Start Select Electrophile CheckE Electron Deficient? (e.g., Pyrimidine, Nitro-arene) Start->CheckE SNAr Route A: SNAr (Base: DIPEA, Solvent: iPrOH) CheckE->SNAr Yes (Activated) CheckHal Halogen Type? CheckE->CheckHal No (Deactivated) Buchwald Route B: Buchwald-Hartwig (Pd2(dba)3/BINAP, Cs2CO3) SNAr->Buchwald Low Yield / No Rxn CheckHal->Buchwald Cl, Br, I, OTf Ullmann Route C: Ullmann (CuI, L-Proline - High Temp Risk) CheckHal->Ullmann I (Cost sensitive)

Caption: Decision tree for selecting between S


Ar and Metal-Catalyzed coupling based on substrate electronics.
Mechanistic Pathway & Racemization Risk

The diagram below illustrates the competing pathways: productive coupling vs. destructive racemization/elimination.

Mechanism Amine (S)-Amine (Starting Material) Base Base Interaction Amine->Base Coupling Productive Coupling (C-N Bond Formation) Base->Coupling Mild Base (Cs2CO3/DIPEA) SideRxn1 Deprotonation (C-H) (Racemization) Base->SideRxn1 Strong Base (NaOtBu) SideRxn2 Beta-Elimination (-HF) (Styrene Formation) Base->SideRxn2 High Temp (>100°C)

Caption: Mechanistic divergence highlighting the necessity of mild bases to prevent racemization and HF elimination.

Part 4: Analytical Validation (Chiral QC)

To ensure the integrity of the (S)-enantiomer is maintained post-reaction, use the following validated method.

  • Technique: Supercritical Fluid Chromatography (SFC)

  • Column: Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm)

  • Mobile Phase: CO

    
     / Methanol (with 0.1% Diethylamine)
    
  • Gradient: 5% to 40% MeOH over 5 minutes.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: >98% ee. (Racemization is indicated by a "shoulder" or split peak).

References

  • Structure & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235691, this compound. Retrieved from [Link]

  • Buchwald-Hartwig Methodology: Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition. Retrieved from [Link]

  • Kinase Inhibitor Application: Bagdanoff, J. T., et al. (2015).[2] Aminoheteroaryl benzamides as kinase inhibitors (WO2015066188A1). World Intellectual Property Organization. Retrieved from

  • Fluorine in MedChem: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[3] Chemical Society Reviews. Retrieved from [Link]

Sources

Application Note: Accelerating the Synthesis of Chiral Scaffolds with Microwave-Assisted N-Arylation of (S)-2-Fluoro-1-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, offering the ability to fine-tune metabolic stability, lipophilicity, and binding affinity.[1][2] The β-fluoroamine motif, in particular, is a privileged scaffold found in numerous neurologically-active compounds and other therapeutic agents.[3][4] (S)-2-Fluoro-1-phenylethanamine is a valuable chiral building block that combines the benefits of fluorine substitution with a stereodefined amine center, making it a highly sought-after intermediate in drug discovery programs.[5][6]

Traditional methods for derivatizing such amines, particularly through C-N cross-coupling reactions, often require long reaction times, high temperatures, and can suffer from side product formation.[7] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction rates and often improving yields and product purity.[8][9][10] By utilizing direct, "in-core" heating of polar molecules, microwaves can drive reactions to completion in minutes instead of hours.[8][11]

This application note provides a comprehensive guide and a detailed protocol for the microwave-assisted Buchwald-Hartwig N-arylation of this compound. We will explore the rationale behind parameter selection and demonstrate the efficiency and robustness of this approach for rapidly generating libraries of chiral N-aryl-β-fluoroamines.

The Synergy of MAOS and Fluorinated Building Blocks

The primary advantage of microwave synthesis is the rapid and uniform heating of the reaction mixture.[11] This is achieved through the interaction of microwave radiation with polar molecules, causing them to align with the oscillating electric field. The resulting molecular friction generates heat efficiently and homogeneously throughout the sample. This mechanism offers several key advantages over conventional oil-bath heating:

  • Speed: Reaction times are often reduced from hours or days to mere minutes.[9][12]

  • Higher Yields: The rapid heating can minimize the formation of thermal decomposition byproducts, leading to cleaner reaction profiles and higher isolated yields.[10][11]

  • Superheating: In sealed vessels, solvents can be heated far above their atmospheric boiling points, enabling reactions that would otherwise be sluggish or fail completely.[8]

  • Reproducibility: Dedicated microwave reactors with precise temperature and pressure controls ensure high reproducibility, which is critical in drug development.[13]

When applied to valuable substrates like this compound, these advantages allow for the rapid exploration of structure-activity relationships (SAR) by quickly synthesizing a diverse array of derivatives.

Experimental Workflow & Core Protocol

Overall Experimental Workflow

The process for the microwave-assisted N-arylation can be broken down into five distinct stages, from initial setup to final analysis.

G A 1. Reagent Preparation - Weigh reactants - Add solvent & stir bar - Crimp seal vial B 2. Microwave Irradiation - Set Temp, Time, Power - Initiate Synthesis A->B Load into Reactor C 3. Reaction Work-up - Cool vessel - Filter catalyst - Liquid-liquid extraction B->C Cool & Unseal D 4. Purification - Silica Gel Column - Chromatography C->D Crude Product E 5. Analysis - NMR, LC-MS, Chiral HPLC - Confirm structure & purity D->E Purified Product

Caption: General workflow for microwave-assisted synthesis.

Protocol: Microwave-Assisted Buchwald-Hartwig N-Arylation

This protocol details the coupling of this compound with 4-bromotoluene as a model reaction.

Materials:

  • This compound (1.0 eq)

  • 4-Bromotoluene (1.1 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 eq)

  • Anhydrous Toluene (to 0.2 M)

  • 10 mL microwave process vial with stir bar

  • Dedicated microwave reactor for organic synthesis (e.g., Biotage Initiator, CEM Discover)

Procedure:

  • Vial Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add Pd₂(dba)₃ (3.7 mg, 0.004 mmol) and RuPhos (18.6 mg, 0.008 mmol).

  • Reagent Addition: Add sodium tert-butoxide (27 mg, 0.28 mmol), 4-bromotoluene (38 mg, 0.22 mmol), and this compound (28 mg, 0.20 mmol).

  • Solvent Addition: Add 1.0 mL of anhydrous toluene.

  • Sealing: Purge the vial with nitrogen or argon, then immediately and securely seal it with a Teflon septum and aluminum crimp cap.

  • Microwave Irradiation: Place the sealed vial into the microwave reactor cavity. Set the reaction parameters as follows:

    • Temperature: 130 °C

    • Time: 15 minutes

    • Power: Dynamic (automatic power adjustment to maintain temperature)

    • Pre-stirring: 15 seconds

  • Cooling: After irradiation is complete, allow the vial to cool to below 50 °C using the instrument's compressed air cooling feature before removing it from the reactor.

  • Work-up: Uncap the vial carefully. Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaCl solution (2 x 10 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS. Confirm enantiomeric purity via chiral HPLC.

Mechanistic Rationale & Parameter Optimization

Understanding the catalytic cycle is crucial for troubleshooting and adapting the protocol to different substrates.

G cluster_0 Catalytic Cycle A Pd(0)L Active Catalyst B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X Complex B->C D Ligand Exchange C->D R'-NH2 Base (-HX) E Ar-Pd(II)-NHR' Complex D->E F Reductive Elimination E->F F->A Ar-NHR' (Product)

Sources

Troubleshooting & Optimization

Troubleshooting low yields in (S)-2-Fluoro-1-phenylethanamine alkylation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for researchers encountering low yields during the alkylation of (S)-2-Fluoro-1-phenylethanamine (CAS: 886216-59-7).

Executive Summary: The "Fluorine Effect"

Alkylation of This compound presents a unique challenge compared to non-fluorinated phenethylamines. The presence of the


-fluorine atom introduces two competing electronic effects that directly impact yield:
  • Reduced Nucleophilicity: The strong electron-withdrawing inductive effect (-I) of fluorine lowers the electron density on the nitrogen, making the amine less reactive toward alkyl halides (slow kinetics).

  • Increased Acidity of Benzylic Protons: The same inductive effect acidifies the benzylic proton (

    
     to the amine). Under basic alkylation conditions, this significantly increases the risk of HF elimination  (leading to acetophenone byproducts) and racemization .
    

This guide provides diagnostic workflows and optimized protocols to navigate this stability-reactivity trade-off.

Diagnostic Flowchart

Use this decision tree to identify the root cause of your yield loss based on crude reaction analysis (LCMS/NMR).

Troubleshooting Start Start: Analyze Crude Mixture Check_SM Is SM remaining? Start->Check_SM SM_Left Starting Material (SM) Unconsumed Sol_Nuc Sol_Nuc SM_Left->Sol_Nuc Cause: Low Nucleophilicity Action: Switch to Polar Aprotic Solvent (DMF/DMSO) or Increase Temp (Carefully) Byprod_Aceto Byproduct: Acetophenone Sol_Elim Sol_Elim Byprod_Aceto->Sol_Elim Cause: E1cb/E2 Elimination Action: Switch to Weaker Base (NaHCO3 vs K2CO3) or Reductive Amination Byprod_Poly Byproduct: Dialkylated Amine Sol_Over Sol_Over Byprod_Poly->Sol_Over Cause: Uncontrolled Alkylation Action: Slow Addition of Electrophile or Use Protecting Group Product_Rac Product Formed but Low ee% (Racemization) Sol_Rac Sol_Rac Product_Rac->Sol_Rac Cause: Benzylic Deprotonation Action: Avoid Strong Bases (NaH, KOtBu) Reduce Temperature Check_SM->SM_Left Yes (>20%) Check_Byprod Identify Major Byproduct Check_SM->Check_Byprod No (Consumed) Check_Byprod->Byprod_Aceto Peak M-19 (HF loss) or Ketone Signal Check_Byprod->Byprod_Poly M + Alkyl Group x2 Check_Byprod->Product_Rac Chiral HPLC Shift

Figure 1: Diagnostic logic for identifying yield-limiting factors in


-fluoroamine alkylation.

Technical Deep Dive & Troubleshooting

Issue 1: The "Acetophenone" Trap (HF Elimination)

Symptom: You observe a byproduct with a ketone signal in NMR or a mass corresponding to acetophenone (or substituted acetophenone) in LCMS. Mechanism: The


-fluorine makes the benzylic proton acidic. Strong bases (e.g., 

at high heat,

, or even excess amine) can trigger an E2 or E1cb elimination of HF.
  • Pathway: Amine

    
     Deprotonation 
    
    
    
    Enamine formation (loss of F)
    
    
    Tautomerization to Imine
    
    
    Hydrolysis to Ketone.

Corrective Actions:

  • Base Selection: Switch to non-nucleophilic, milder bases. Use DIPEA (Hünig's base) or NaHCO3 . Avoid strong inorganic bases like KOH or NaOH.

  • Temperature: Keep reaction temperature below 60°C. Elimination rates scale exponentially with temperature.

  • Solvent: Avoid protic solvents if using inorganic bases (promotes solvation of base anion, increasing basicity). Use Acetonitrile (MeCN) or DCM .

Issue 2: Stalled Reaction (Low Nucleophilicity)

Symptom: Starting material persists despite equivalents of alkyl halide. Mechanism: The fluorine atom withdraws electron density from the nitrogen lone pair, reducing its nucleophilicity (


 of conjugate acid is lowered by ~1-2 units compared to non-fluorinated analog).

Corrective Actions:

  • Solvent Effect: Switch to DMF or DMSO . These polar aprotic solvents stabilize the transition state and increase the reactivity of the amine without requiring stronger bases.

  • Catalysis: Add KI (Potassium Iodide) or TBAI (Tetrabutylammonium iodide) (10-20 mol%) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).

Issue 3: Over-Alkylation

Symptom: Formation of dialkylated or quaternary ammonium salts. Mechanism: Once mono-alkylated, the product is often more nucleophilic than the starting


-fluoroamine (alkyl groups are electron-donating), leading to runaway reactivity.

Corrective Actions:

  • Stoichiometry: Use a slight excess of the amine (1.2 - 1.5 equiv) relative to the alkyl halide, not the other way around.

  • Method Change: Switch to Reductive Amination (see Protocol B). This is the most robust fix for this specific molecule.[1]

Optimized Experimental Protocols

Protocol A: Direct Alkylation (Optimization for -Fluoroamines)

Best for: Primary alkyl halides where reductive amination is not feasible.

  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous Acetonitrile (MeCN) (0.2 M concentration).

    • Note: If starting from the HCl salt, add 1.0 equiv of DIPEA to freebase before adding the alkylating agent.

  • Base Addition: Add DIPEA (1.2 equiv) or NaHCO3 (2.0 equiv, solid).

    • Warning: Do not use

      
       or 
      
      
      
      unless necessary, as they increase elimination risk.
  • Additive: Add TBAI (0.1 equiv) if using an alkyl chloride or bromide.

  • Alkylation: Add the Alkyl Halide (0.9 - 0.95 equiv) dropwise at 0°C.

    • Why deficit? To prevent over-alkylation.[1] It is better to recycle unreacted starting material than to separate dialkylated byproducts.

  • Reaction: Warm to Room Temperature (RT) and stir. Monitor by LCMS.

    • Stop Condition: Stop when dialkylation begins to appear (>5%), even if conversion is only 70-80%.

Protocol B: Reductive Amination (Recommended)

Best for: Introducing alkyl groups via aldehydes/ketones. High chemoselectivity and minimal elimination risk.

  • Imine Formation: Dissolve this compound (1.0 equiv) and the Aldehyde (1.05 equiv) in DCE (Dichloroethane) or DCM .

    • Add MgSO4 (anhydrous) or molecular sieves to absorb water and drive imine formation. Stir for 1-2 hours at RT.

  • Reduction: Cool to 0°C. Add NaBH(OAc)3 (Sodium triacetoxyborohydride) (1.5 equiv) in one portion.

    • Why NaBH(OAc)3? It is mild and will not reduce the aldehyde/ketone directly, only the imine. It is also acidic enough to prevent basic elimination of HF.

  • Quench: Quench with saturated aqueous NaHCO3 .

  • Workup: Extract with DCM. The product is usually pure enough to proceed without chromatography.

Comparative Data: Base & Solvent Screening

The following table summarizes expected outcomes based on the electronic properties of


-fluoroamines.
BaseSolventTempPrimary OutcomeRisk Factor
K2CO3 DMF60°CHigh Elimination High. Strong base + heat + polar solvent = HF loss (Acetophenone formation).
NaH THF0°CRacemization High.[1] Irreversible deprotonation of benzylic position.
DIPEA MeCNRTGood Yield Low. Mild base minimizes elimination; MeCN supports nucleophilic attack.
None (Reductive)DCERTExcellent Yield Minimal.[1] Acidic hydride source prevents elimination and over-alkylation.

References

  • Stability of

    
    -Fluoroamines: 
    
    • Catalytic Promiscuity of Transaminases: Prepar

      
      -Fluoroamines.[2] (Discussion on deamination/elimination risks to acetophenone).
      
    • Source:

  • Elimination Mechanisms

    • Elimination Reactions: E1, E2, and E1cb mechanisms in fluorin
    • Source:

  • Reductive Amination Strategy

    • Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. (General protocols for sensitive amines).
    • Source:

  • General Synthesis of Fluorinated Phenethylamines

    • Enantioselective Synthesis of -Fluoro Amines via -Amino -Fluoro Nitroalkanes.
    • Source:

Sources

Technical Support Center: Purification of Fluorinated Targets & Removal of Defluorinated Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Separation of Fluorinated Compounds from Defluorinated/Desfluoro Analogs

Introduction: The "Fluorine Similarity" Paradox

Welcome to the technical guide for purifying fluorinated compounds. Whether you are synthesizing


F-radiotracers, fluorinated pharmaceuticals, or agrochemicals, the most persistent challenge is the defluorinated byproduct  (hydro-defluorinated impurity).

The Core Problem: Replacing a hydrogen atom with a fluorine atom often results in minimal changes to the molecule's overall lipophilicity (logP) and steric footprint (Van der Waals radius: H = 1.20 Å, F = 1.47 Å). Consequently, these byproducts often co-elute with your target on standard C18 stationary phases, leading to "shoulder" peaks or inseparable mixtures.

This guide provides the protocols to break this similarity using orthogonal selectivity .

Module 1: Chromatographic Resolution (HPLC/UHPLC)

Objective: Separate organic fluorinated targets (Ar-F) from their hydro-defluorinated analogs (Ar-H).

The Solution: Pentafluorophenyl (PFP) Stationary Phases

Standard C18 columns rely on hydrophobic interactions.[1][2] Since Ar-F and Ar-H have similar hydrophobicity, C18 often fails. PFP phases are the industry standard for this separation because they introduce three distinct interaction mechanisms that differentiate F from H:

  • 
    -
    
    
    
    Interactions:
    The electron-deficient PFP ring interacts strongly with electron-rich analytes.
  • Dipole-Dipole Interactions: The C-F bond is highly polar; PFP phases retain polarizable species differently than alkyl phases.

  • Shape Selectivity: The rigid PFP ring can discriminate between the slightly larger F-substituent and the H-substituent.

Troubleshooting Guide: The Co-Elution Nightmare

Q: My fluorinated product and its desfluoro impurity elute at the exact same retention time on C18. What do I do?

A: Switch to a PFP (Pentafluorophenyl) column and use Methanol instead of Acetonitrile.

  • Why: Methanol is a protic solvent that enhances the

    
    -
    
    
    
    interaction between the solute and the PFP stationary phase. Acetonitrile is a dipole-interacting solvent that can "mask" the unique selectivity of the PFP phase.

Q: Which elutes first? A: typically, on a PFP column, the fluorinated target is more retained than the desfluoro impurity due to stronger


-

interactions (if the target is aromatic) and specific F-F interactions with the stationary phase.
Protocol: PFP Gradient Screening
StepParameterSetting/Action
1 Column PFP (Propyl-Pentafluorophenyl), 3µm or 5µm.
2 Mobile Phase A Water + 0.1% Formic Acid (or 10mM Ammonium Formate).
3 Mobile Phase B Methanol (Critical: Avoid ACN initially).
4 Gradient 5% B to 95% B over 20 minutes (generic screen).
5 Optimization If separation is partial, switch to an isocratic hold at the %B where the peak elutes.
Visualization: HPLC Method Development Decision Tree

HPLC_Decision_Tree start Start: Co-elution on C18 check_solv Switch Organic Modifier (ACN -> MeOH) start->check_solv decision_1 Separation Achieved? check_solv->decision_1 keep_c18 Optimize Gradient (Isocratic Hold) decision_1->keep_c18 Yes switch_pfp Switch to PFP Column decision_1->switch_pfp No pfp_screen Screen with MeOH (Enhances pi-pi) switch_pfp->pfp_screen decision_2 Separation Achieved? pfp_screen->decision_2 success Finalize Method decision_2->success Yes ternary Try Ternary Mix (Water/MeOH/THF) decision_2->ternary No

Caption: Decision logic for resolving critical pairs of fluorinated vs. defluorinated analogs.

Module 2: Fluorous Solid Phase Extraction (FSPE)

Objective: Purification of compounds containing a "Fluorous Tag" or high fluorine content (e.g., perfluoro-chains) from non-fluorinated organic byproducts.

Note: FSPE is not effective for separating a single monofluorinated drug from its desfluoro analog. It requires a significant fluorine content difference (usually >40% fluorine by weight or a


 tag).
The Mechanism: "Like Dissolves Like"

Fluorous silica gel contains perfluorooctyl chains. It retains fluorinated molecules while non-fluorinated organic molecules (even lipophilic ones) wash through.

Protocol: FSPE Workflow
  • Conditioning: Wash cartridge with Fluorophilic Solvent (MeOH or THF) followed by Fluorophobic Solvent (80:20 MeOH:H2O).[3]

  • Loading: Dissolve crude mixture in DMF or 90:10 DMF:H2O. Load onto cartridge.

  • Fluorophobic Wash (The Purification): Elute with 80:20 MeOH:H2O.[3]

    • Result: Non-fluorinated byproducts and defluorinated impurities elute. Target stays on column.

  • Fluorophilic Elution (The Collection): Elute with 100% MeOH or THF.

    • Result: Pure fluorinated target elutes.

Visualization: FSPE Separation Logic

FSPE_Workflow cluster_0 Phase 1: Loading cluster_1 Phase 2: Wash (Fluorophobic) cluster_2 Phase 3: Elution (Fluorophilic) step1 Crude Mix (F-Target + H-Impurity) step2 Eluent: 80% MeOH step1->step2 Retains F-Tag waste Waste: Defluorinated Byproducts step2->waste Elutes H-Species step3 Eluent: 100% MeOH/THF step2->step3 Switch Solvent product Pure Fluorinated Target step3->product Releases F-Tag

Caption: The "Catch-and-Release" mechanism of Fluorous Solid Phase Extraction.

Module 3: Radiochemistry ( F) & Inorganic Fluoride Removal

Objective: Removing unreacted


F-fluoride ions and defluorinated side products from radiotracers.

The Challenge: In nucleophilic


F-fluorination, the reaction often leaves unreacted 

F

(inorganic) and potentially hydroxylated byproducts (where OH replaced the leaving group instead of F).
Troubleshooting Table: Cartridge Selection
Impurity TypeRecommended CartridgeMechanismProtocol
Free Fluoride (

F

)
Alumina N (Neutral) Lewis Acid/Base (Al binds F strongly)Pass crude mix through Alumina.

F

is trapped; Organic product passes through.
Hydrophilic Byproducts Sep-Pak C18 (Plus/Light) Hydrophobic InteractionLoad crude (aq). Wash with water (removes salts/polar impurities). Elute product with EtOH.
Lipophilic Precursors HPLC (Semi-Prep) Chromatographic ResolutionRequired if the precursor and product have similar lipophilicity (Sep-Pak cannot separate these).

FAQs: Common Experimental Issues

Q: I am seeing "fluorine bleed" in my NMR. Is this a purification issue? A: Not necessarily. "Fluorine bleed" often refers to the degradation of fluorinated polymers in your system (e.g., PTFE tubing or seals) or column bleed from a PFP phase at high pH.

  • Fix: Run a blank gradient (no injection). If peaks appear in the

    
    F NMR, replace PTFE lines with PEEK or stainless steel. Ensure PFP column pH < 8.[4]
    

Q: Can I use Flash Chromatography for defluorinated byproducts? A: Yes, but standard silica is often insufficient.

  • Recommendation: Use functionalized silica (e.g., Amino-silica or Diol-silica) or a PFP-flash cartridge. The slight difference in polarity between Ar-F and Ar-H is often magnified on Amino-phases due to hydrogen bonding differences.

Q: Why does my fluorinated compound tail significantly on the PFP column? A: PFP phases can act as weak ion exchangers (Lewis Acid character). If your molecule has amines, they may interact with the surface silanols or the F-ring.

  • Fix: Add a modifier. 10-20 mM Ammonium Formate usually suppresses these secondary interactions better than Formic Acid alone.

References

  • Regalado, E. L., et al. (2014). "Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs." Journal of Chromatography A.

  • Curran, D. P. (2001). "Fluorous Reverse Phase Silica Gel. A New Media for the Purification of Fluorous Compounds." Synlett.

  • Advanced Chromatography Technologies. "ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase."[2] Chromatography Today.

  • National Institutes of Health (NIH). "Optimization of the preparation of fluorine-18-labeled steroid receptor ligands." PMC.

  • BenchChem. "Optimizing Fluorous Solid-Phase Extraction (F-SPE): A Technical Support Center."

Sources

Stability of (S)-2-Fluoro-1-phenylethanamine under acidic reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for (S)-2-fluoro-1-phenylethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting assistance for experiments involving this compound, particularly concerning its stability under acidic reaction conditions.

Introduction

This compound is a valuable chiral building block in medicinal chemistry. The strategic incorporation of a fluorine atom can significantly influence a molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability.[1][2][3] However, the presence of fluorine can also introduce unique stability challenges, especially in acidic environments.[4] This guide will explore the nuances of working with this compound, offering practical advice and protocols to ensure the integrity of your experiments.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the use of this compound in acidic reaction conditions.

Question 1: I am observing unexpected side products in my reaction involving this compound and a strong acid. What could be the cause?

Answer:

The presence of a fluorine atom beta to the amine can make the C-F bond susceptible to elimination under certain conditions, particularly with strong, non-nucleophilic bases. However, under acidic conditions, the primary concern is often related to the stability of the protonated amine and potential side reactions involving the benzylic position.

Several factors could contribute to the formation of side products:

  • Acid-Catalyzed Degradation: While the C-F bond is generally strong, strong acidic conditions, especially at elevated temperatures, can promote degradation pathways.[5] One possibility is an SN1-type reaction at the benzylic position, facilitated by protonation of the fluorine atom (though less likely) or through a more complex mechanism involving the entire molecule.

  • Reaction with Nucleophiles: If your reaction mixture contains nucleophiles, they could potentially displace the fluorine atom, although this is less common for monofluorinated alkyl groups compared to other halogens.[4]

  • Oxidation: Phenylethylamines can be susceptible to oxidation, which can be catalyzed by certain acidic conditions or trace metal impurities.[6][7] This could lead to the formation of corresponding aldehydes or carboxylic acids.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Many degradation pathways are accelerated at higher temperatures.

  • Use a Milder Acid: If the reaction allows, consider using a weaker acid or a buffered system to maintain a less aggressive pH.

  • Protect the Amine: If the amine functionality is not directly involved in the desired transformation, consider protecting it with a suitable group (e.g., Boc, Cbz) that is stable to the reaction conditions but can be removed later. This can improve the stability of fluorinated amines.[4]

  • Degas Solvents: To minimize oxidation, ensure your solvents are thoroughly degassed.

  • Analyze Byproducts: Isolate and characterize the side products using techniques like NMR and Mass Spectrometry. This will provide crucial information about the degradation pathway and help you devise a more effective solution.

Question 2: How does the fluorine atom in this compound affect its basicity and reactivity in acidic media?

Answer:

The fluorine atom has a significant impact on the properties of the amine due to its strong electron-withdrawing inductive effect.[2]

  • Basicity (pKa): The fluorine atom reduces the electron density on the nitrogen atom, making the amine less basic compared to its non-fluorinated analog, phenylethylamine.[1][2][8] This means that a stronger acidic condition (lower pH) is required to fully protonate the amine.

  • Reactivity: The reduced basicity can affect the nucleophilicity of the amine. In reactions where the amine acts as a nucleophile, its reactivity will be attenuated. Conversely, under acidic conditions where the amine is protonated, the electron-withdrawing effect of fluorine can influence the stability of the resulting ammonium salt and the overall reaction kinetics.

Question 3: I am concerned about potential racemization of the chiral center during my acidic workup. Is this a valid concern?

Answer:

Racemization at the chiral center (the carbon bearing the phenyl and amino groups) is a possibility under harsh acidic conditions, particularly if there is any transient formation of a carbocation or a related planar intermediate at that position.

Factors that could promote racemization:

  • Strongly Acidic Conditions and High Temperatures: This combination can increase the likelihood of side reactions that might affect the stereocenter.

  • Presence of a Good Leaving Group: While the amino group itself is a poor leaving group, its protonation in acidic media makes it a better one.

Mitigation Strategies:

  • Mild Workup Conditions: Use the mildest acidic conditions necessary for your workup.

  • Low Temperatures: Perform the workup at reduced temperatures (e.g., 0 °C or below).

  • Chiral Analysis: It is crucial to monitor the enantiomeric excess (ee) of your material before and after the acidic step using a suitable analytical technique like chiral HPLC or GC.[9][10][11]

Question 4: What are the recommended storage conditions for this compound and its hydrochloride salt?

Answer:

  • This compound (Free Base): As a primary amine, it can react with atmospheric carbon dioxide to form a carbonate salt.[12] It is best stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably at reduced temperatures (2-8 °C).

  • This compound Hydrochloride: The hydrochloride salt is generally more stable and less reactive with atmospheric CO2.[12] Standard storage conditions in a well-sealed container at room temperature are usually sufficient. For long-term storage, refrigeration is recommended.

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability in Acidic Conditions

This protocol provides a framework for evaluating the stability of this compound under specific acidic conditions.

Materials:

  • This compound

  • Acid of choice (e.g., HCl, H2SO4, TFA)

  • Anhydrous, degassed solvent (e.g., Methanol, Acetonitrile, Dichloromethane)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • HPLC or GC with a suitable chiral column

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound and an internal standard in the chosen solvent at a known concentration.

  • Reaction Setup: In a clean, dry reaction vessel, add the desired amount of the chosen acid to the solvent.

  • Initiate the Experiment: Add a known volume of the stock solution to the acidic solution at the desired temperature.

  • Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by neutralizing the aliquot with a suitable base (e.g., saturated NaHCO3 solution).

  • Extraction: Extract the quenched aliquot with an appropriate organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the organic extract by chiral HPLC or GC to determine the concentration of the starting material and its enantiomeric excess. Analyze for potential degradation products by LC-MS or GC-MS.

Data Presentation
Time (hours)Concentration of this compound (%)Enantiomeric Excess (%)
0100>99
1
2
4
8
24

Table 1: Example data table for stability assessment.

Visualization of Potential Degradation Pathways

G cluster_main Potential Degradation of this compound in Acid A This compound B Protonated Amine A->B  + H+ E Oxidation Product (Aldehyde/Acid) A->E  Oxidizing Agent/  Air C Elimination Product (Styrene derivative) B->C  Harsh Conditions  (Heat, Strong Acid) D Substitution Product (e.g., Alcohol) B->D  Nucleophilic Solvent  (e.g., H2O)

Caption: Potential degradation pathways under acidic conditions.

Experimental Workflow for Stability Analysis

G cluster_workflow Stability Analysis Workflow prep Prepare Stock Solution (Amine + Internal Standard) initiate Initiate Reaction at T prep->initiate setup Prepare Acidic Reaction Medium setup->initiate sample Withdraw Aliquots at Time Intervals initiate->sample quench Quench with Base sample->quench extract Extract with Organic Solvent quench->extract analyze Analyze by Chiral HPLC/GC and LC-MS extract->analyze

Caption: Workflow for experimental stability analysis.

Frequently Asked Questions (FAQs)

Q1: Can I use common mineral acids like HCl and H2SO4 with this compound?

A1: Yes, these acids are commonly used. However, it is crucial to control the concentration and temperature to minimize potential degradation. For sensitive substrates, using organic acids like acetic acid or buffered systems might be preferable.

Q2: Are there any specific analytical challenges when working with this compound?

A2: The main analytical challenge is ensuring the separation of enantiomers to monitor for racemization. A well-developed chiral chromatography method is essential.[9][10][11] Additionally, due to its volatility, care should be taken during sample preparation to avoid loss of the analyte.

Q3: What should I do if I suspect my sample has degraded?

A3: If you suspect degradation, the first step is to re-analyze the sample using a stability-indicating method (like the HPLC protocol described above) to confirm the loss of the parent compound and identify any degradation products. Comparing the results to a fresh or properly stored sample is also recommended.

Q4: How does the stability of this compound compare to its non-fluorinated analog?

A4: The C-F bond is significantly stronger than a C-H bond, which can enhance metabolic stability.[2][5] However, the electronic effects of fluorine can also introduce unique reactivity and potential instability under specific chemical conditions, as discussed in this guide.

References

  • Fluorine substituent effects (on bioactivity). (n.d.).
  • The Dark Side of Fluorine. (2019, June 20). ACS Medicinal Chemistry Letters.
  • Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde. (2004, December 15). PubMed.
  • ANALYTICAL CHIRAL SEPAR
  • New Methods for the Construction of Fluorinated Cyclic Amines and Amides. (n.d.). Nottingham ePrints.
  • The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online.
  • Metabolism of 2-Phenylethylamine to Phenylacetic Acid, Via the Intermediate Phenylacetaldehyde, by Freshly Prepar. (n.d.). In Vivo.
  • Fluorin
  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. (n.d.). PMC.
  • Advances in chiral analysis: from classical methods to emerging technologies. (2025, October 20). Royal Society of Chemistry.
  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
  • Phenethylamine. (n.d.). Wikipedia.
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry.
  • Method for making phenylethylamine compounds. (n.d.).
  • Enzyme stability at different additive concentrations (A). Stability... (n.d.).
  • Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acryl
  • This compound Hydrochloride by BOC Sciences. (n.d.). Labshake.
  • 2-Fluoro-2-phenylethanamine. (n.d.). ChemScene.
  • Genetic Analyses and Molecular Characterization of the Pathways Involved in the Conversion of 2-phenylethylamine and 2-phenylethanol Into Phenylacetic Acid in Pseudomonas Putida U. (2008, February 15). PubMed.
  • Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes. (n.d.). Organic Syntheses Procedure.
  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. (2017, July 10). Research Repository UCD.
  • Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment. (2019, December 6). Fluorine notes.
  • Enzymatic Degradation of PFAS: Current Status and Ongoing Challenges. (n.d.). PMC.
  • Asymmetric Synthesis of Fluoroamines from Chiral Aziridines. (n.d.).
  • Contemporary synthetic strategies in organofluorine chemistry. (n.d.).
  • An In-depth Technical Guide to the Acidic Degradation Pathway of Lansoprazole. (n.d.). Benchchem.
  • Lifitegrast Degradation: Products and P
  • 2-Fluoro-1-phenylethan-1-ol. (n.d.). PubChem.
  • This compound-HYDROCHLORIDE. (n.d.). SpectraBase.

Sources

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for the Enantioseparation of (R) and (S)-2-Fluoro-1-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

The precise and accurate separation of enantiomers is a critical aspect of drug development and quality control in the pharmaceutical industry.[1][2][3][4][5] The differential pharmacological and toxicological profiles of enantiomers necessitate the development of robust analytical methods to quantify the enantiomeric purity of drug candidates.[2][3] This guide provides a comprehensive comparison of potential chiral High-Performance Liquid Chromatography (HPLC) methods for the resolution of (R) and (S)-2-Fluoro-1-phenylethanamine, a chiral amine building block of interest in medicinal chemistry.

The Foundational Principle: Chiral Recognition in HPLC

The separation of enantiomers by HPLC relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector.[3][7][8][9] This chiral selector can be part of the stationary phase (chiral stationary phase, CSP) or an additive to the mobile phase.[9][10][11] The differing stabilities of these diastereomeric complexes lead to different retention times for each enantiomer, enabling their separation.[3][7] The most common and versatile approach involves the use of CSPs.[8][10]

The selection of an appropriate CSP is the most critical step in developing a chiral separation method and is often guided by the functional groups present in the analyte.[1][10] For 2-Fluoro-1-phenylethanamine, the key functionalities are the primary amine group and the phenyl ring, which can participate in various interactions such as hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance.

Comparative Analysis of Chiral Stationary Phases

This guide will compare three distinct types of CSPs known for their broad applicability in separating primary amines and aromatic compounds: a polysaccharide-based CSP, a Pirkle-type (brush-type) CSP, and a macrocyclic glycopeptide CSP.

Chiral Stationary Phase (CSP) TypeProposed ColumnPrimary Interaction MechanismsExpected AdvantagesExpected Challenges
Polysaccharide-Based Lux® Cellulose-1Hydrogen bonding, dipole-dipole interactions, π-π stacking, steric inclusionBroad enantioselectivity, multiple mobile phase options (normal, reversed, polar organic)[12][13]Mechanism not always fully understood[8]
Pirkle-Type (Brush-Type) (R,R)-Whelk-O® 1π-π interactions (π-acceptor/π-donor), hydrogen bonding, dipole-dipole interactionsWell-defined mechanism, high efficiencyMay require derivatization for certain analytes[10]
Macrocyclic Glycopeptide CHIROBIOTIC® V2Ionic interactions, hydrogen bonding, inclusion complexationMulti-modal (reversed-phase, normal-phase, polar organic, polar ionic), good for polar and ionizable compounds[13]Can be sensitive to mobile phase pH

Experimental Protocols and Methodologies

The following are detailed, step-by-step protocols for developing a chiral separation method for (R) and this compound on the three selected CSPs.

Method 1: Polysaccharide-Based CSP

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most widely used for their versatility and broad enantioselectivity.[8][12][13] The chiral recognition mechanism involves a combination of interactions with the carbamate derivatives on the polysaccharide backbone.

Experimental Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare 1 mg/mL analyte solution in mobile phase prep_mobile Prepare Mobile Phase: Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) hplc_system Equilibrate Lux® Cellulose-1 column (250 x 4.6 mm, 5 µm) prep_mobile->hplc_system injection Inject 10 µL of sample solution hplc_system->injection separation Isocratic elution at 1.0 mL/min Column Temperature: 25 °C injection->separation detection UV Detection at 254 nm separation->detection data_acq Record chromatogram detection->data_acq data_proc Calculate retention times (tR), resolution (Rs), and selectivity (α) data_acq->data_proc

Caption: Workflow for chiral separation using a polysaccharide-based CSP.

Detailed Protocol:

  • Column: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane, Ethanol, and Diethylamine in a ratio of 80:20:0.1 (v/v/v). The small amount of diethylamine is a basic modifier used to improve the peak shape of the primary amine analyte by reducing tailing.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic 2-Fluoro-1-phenylethanamine in the mobile phase.

Rationale for Choices: The normal phase mode (Hexane/Ethanol) is often a good starting point for chiral separations on polysaccharide columns.[7] Ethanol acts as the polar modifier, and its concentration can be adjusted to optimize retention and resolution. Diethylamine is crucial for obtaining symmetrical peaks for basic compounds like amines.

Method 2: Pirkle-Type (Brush-Type) CSP

Pirkle-type CSPs are based on a "brush-type" structure where a small chiral molecule is covalently bonded to a silica support.[12][14] The (R,R)-Whelk-O® 1 is a versatile π-acceptor/π-donor CSP that is particularly effective for the separation of aromatic compounds.[14]

Experimental Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare 1 mg/mL analyte solution in mobile phase prep_mobile Prepare Mobile Phase: Hexane/Isopropanol (90:10, v/v) hplc_system Equilibrate (R,R)-Whelk-O® 1 column (250 x 4.6 mm, 5 µm) prep_mobile->hplc_system injection Inject 10 µL of sample solution hplc_system->injection separation Isocratic elution at 1.2 mL/min Column Temperature: 20 °C injection->separation detection UV Detection at 254 nm separation->detection data_acq Record chromatogram detection->data_acq data_proc Calculate retention times (tR), resolution (Rs), and selectivity (α) data_acq->data_proc

Caption: Workflow for chiral separation using a Pirkle-type CSP.

Detailed Protocol:

  • Column: (R,R)-Whelk-O® 1 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol in a ratio of 90:10 (v/v).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 20 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic 2-Fluoro-1-phenylethanamine in the mobile phase.

Rationale for Choices: Pirkle-type columns typically perform well in normal phase with hexane and an alcohol modifier.[14] Isopropanol is chosen here for its different selectivity compared to ethanol. The concentration of the alcohol is a key parameter for optimization. Lowering the column temperature can sometimes enhance resolution by increasing the stability differences of the diastereomeric complexes.

Method 3: Macrocyclic Glycopeptide CSP

Macrocyclic glycopeptide CSPs, such as those based on vancomycin (CHIROBIOTIC® V2), offer a unique and complex chiral recognition environment.[13] They are capable of multiple interaction modes, including ionic, hydrogen bonding, and inclusion complexation, making them very versatile.[13]

Experimental Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare 1 mg/mL analyte solution in mobile phase prep_mobile Prepare Polar Ionic Mobile Phase: Methanol/Acetic Acid/Triethylamine (100:0.02:0.01, v/v/v) hplc_system Equilibrate CHIROBIOTIC® V2 column (250 x 4.6 mm, 5 µm) prep_mobile->hplc_system injection Inject 5 µL of sample solution hplc_system->injection separation Isocratic elution at 0.8 mL/min Column Temperature: 30 °C injection->separation detection UV Detection at 254 nm separation->detection data_acq Record chromatogram detection->data_acq data_proc Calculate retention times (tR), resolution (Rs), and selectivity (α) data_acq->data_proc

Caption: Workflow for chiral separation using a macrocyclic glycopeptide CSP.

Detailed Protocol:

  • Column: CHIROBIOTIC® V2 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Polar Ionic Mode (PIM): Methanol with 0.02% Acetic Acid and 0.01% Triethylamine.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic 2-Fluoro-1-phenylethanamine in the mobile phase.

Rationale for Choices: The Polar Ionic Mode is highly effective for ionizable compounds on CHIROBIOTIC phases.[13] The small amounts of acid and base create a buffered system that allows for ionic interactions between the protonated amine of the analyte and the stationary phase, which can lead to excellent enantioselectivity. The concentrations of the acid and base are critical for optimizing the separation.

Concluding Remarks and Future Directions

The selection of an optimal chiral HPLC method is an empirical process that often requires screening multiple columns and mobile phases.[1][7][10] This guide provides three robust starting points for the separation of (R) and this compound based on CSPs with proven track records for similar analytes. The polysaccharide-based method offers broad applicability, the Pirkle-type method provides a well-understood interaction mechanism, and the macrocyclic glycopeptide method presents a unique selectivity profile in the polar ionic mode.

For method development, it is recommended to start with a screening approach that evaluates these different CSPs under various mobile phase conditions (normal phase, reversed phase, and polar organic/ionic).[7][13] Once a promising separation is achieved, further optimization of mobile phase composition, flow rate, and column temperature can be performed to maximize resolution and minimize analysis time. The integration of these methods with mass spectrometry can also provide enhanced sensitivity and selectivity, particularly for trace-level analysis.[5]

References

  • Chiral HPLC Separ
  • Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Labor
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern
  • Fluorine Enables Separation-free "Chiral Chromatographic Analysis" - Chinese Academy of Sciences.
  • Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefin
  • CHIRAL ST
  • HPLC Technical Tip: Chiral Method Development - Phenomenex.
  • Fluorine enables separation-free 'chiral chromatographic analysis' - analytica-world.com.
  • Chiral Method Development Str
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research.
  • Synthesising Complex Chiral Amines Through Resolution-Racemis
  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie.
  • Chiral HPLC separation: str
  • Recent Advances in Separ
  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu.
  • HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate)
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer N

Sources

Comparative Guide: Lipophilicity & Physicochemical Profile of (S)-2-Fluoro-1-phenylethanamine

[1][2]

Executive Summary: The "Fluorine Switch"

In medicinal chemistry, the strategic introduction of fluorine is a premier tool for modulating physicochemical properties without significantly altering steric bulk. This guide analyzes the lipophilicity profile of (S)-2-Fluoro-1-phenylethanamine compared to its non-fluorinated analog, (S)-1-Phenylethanamine (also known as

1

Key Finding: While the intrinsic lipophilicity (LogP) of the fluorinated analog is often comparable or slightly lower than the parent compound due to C-F bond polarity, its effective lipophilicity at physiological pH (LogD


)


1
Chemical Identity & Structural Basis[1][2][3][4][5][6][7]

The comparison hinges on the "

FeatureTarget Compound Non-Fluorinated Analog
Name This compound(S)-1-Phenylethanamine
Common Name

-Fluoro-

-methylbenzylamine

-Methylbenzylamine
CAS 886216-59-7 (HCl salt)2627-86-3
Structure Ph-CH(NH

)-CH

F
Ph-CH(NH

)-CH

Key Moiety

-Fluoroamine
Primary Amine
Mechanistic Insight: Basicity vs. Lipophilicity[1]

To understand the performance difference, we must decouple intrinsic lipophilicity (LogP) from distribution coefficient (LogD) .

The Inductive Effect (

)

Fluorine is the most electronegative element (3.98 Pauling scale). When placed at the

  • Electron Withdrawal: Through the

    
    -bond framework, fluorine pulls electron density away from the nitrogen lone pair.
    
  • Destabilization of the Cation: The protonated ammonium species (

    
    ) is destabilized by the nearby electron-withdrawing fluorine, making it more acidic.
    
  • pK

    
     Shift:  This typically results in a pK
    
    
    drop of 1.3 to 1.7 log units compared to the non-fluorinated parent.
The LogD

Implication

At physiological pH (7.4), the ionization state governs distribution:

  • Non-Fluorinated (pK

    
     ~9.9): 
    
    
    ionized (cationic). High solubility, low membrane permeability.
  • Fluorinated (pK

    
     ~8.3): 
    
    
    ionized.[1] The fraction of neutral species increases by nearly an order of magnitude.
Comparative Data Profile

The following values represent a synthesis of experimental trends for

PropertyThis compound(S)-1-PhenylethanamineImpact of Fluorination
pK

(Amine)
~8.2 - 8.4 (Predicted)9.8 - 10.0 (Experimental)

1.6 units
(Reduced Basicity)
LogP (Neutral) ~1.2 - 1.41.49 - 1.71

or

(Slight drop due to polarity)
LogD

~0.1 - 0.4 ~ -1.0

>1.0 unit
(Enhanced Permeability)
CNS MPO Score High (>5.[1]0)ModerateImproved blood-brain barrier penetration

Note: The LogD shift from -1.0 to positive territory is a critical threshold in drug development, often converting a peripherally restricted compound into a CNS-penetrant one.[1]

Visualization of Physicochemical Pathways

The following diagrams illustrate the mechanistic shift and the experimental workflow for validation.

Diagram 1: The pKa-Lipophilicity Interplay

This diagram visualizes how the

1

Gcluster_0Non-Fluorinated Analog (pH 7.4)cluster_1This compound (pH 7.4)NF_CationCationic Form(>99.5%)ImpermeableNF_NeutralNeutral Form(<0.5%)PermeableNF_Cation->NF_NeutralpKa ~9.9F_NeutralNeutral Form(~12%)PermeableNF_Neutral->F_Neutral10x Increase inPermeable SpeciesF_CationCationic Form(~88%)ImpermeableF_Cation->F_NeutralpKa ~8.3(Fluorine Effect)

Caption: The "Fluorine Effect" shifts the equilibrium at physiological pH, significantly increasing the concentration of the neutral, lipophilic species.[2]

Diagram 2: Experimental Validation Workflow

A self-validating protocol for determining LogD

1

Workflowcluster_prepPhase PreparationstartStart: Compound Stock(10mM in DMSO)mixEquilibrationMix 10µL Stock + 495µL Buffer + 495µL OctanolRotate 1h @ 25°Cstart->mixbufferPBS Buffer (pH 7.4)Saturated with Octanolbuffer->mixoctanol1-OctanolSaturated with Bufferoctanol->mixsepPhase SeparationCentrifuge 5 min @ 3000gmix->sepanalyzeQuantification (LC-MS/MS)Analyze both phasessep->analyzecalcCalculate LogDLog([Octanol]/[Buffer])analyze->calc

Caption: Miniaturized Shake-Flask Protocol for accurate LogD determination, accounting for mutual solvent saturation.

Experimental Protocols

To validate these properties in your own lab, follow these standardized protocols.

Protocol A: High-Throughput LogD

Determination

This protocol uses the miniaturized shake-flask method, the gold standard for lipophilicity.[1]

  • Solvent Saturation: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.[1]4) and vice-versa for 24 hours. This prevents volume shifts during the assay.

  • Sample Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Partitioning:

    • In a 2 mL deep-well plate or glass vial, add 495 µL of pre-saturated PBS.

    • Add 495 µL of pre-saturated 1-octanol.[1]

    • Spike with 10 µL of compound stock (Final concentration: 100 µM).

  • Equilibration: Seal tightly and rotate (do not vortex vigorously to avoid emulsion) for 60 minutes at 25°C.

  • Separation: Centrifuge at 3000g for 10 minutes to ensure complete phase separation.

  • Analysis: Remove aliquots from both the top (octanol) and bottom (buffer) layers. Dilute appropriately with mobile phase and analyze via LC-MS/MS.

  • Calculation:

    
    
    
Protocol B: Potentiometric pK

Measurement

Essential for confirming the inductive effect of fluorine.

  • Setup: Use a potentiometric titrator (e.g., Sirius T3).

  • Titration: Dissolve ~1 mg of compound in 0.15 M KCl (ionic strength adjustor).

  • Method: Titrate from pH 2.0 to pH 12.0 using standardized KOH and HCl.

  • Data Fitting: Use the Bjerrum plot method to identify the inflection point corresponding to the ammonium deprotonation.

  • Validation: The fluorinated compound should show an inflection point near pH 8.3, distinct from the non-fluorinated standard (pH ~9.9).

References
  • Müller, K., Faeh, C., & Diederich, F. (2007).[2] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. Link

  • PubChem Compound Summary. (2025). 1-Phenylethanamine (CID 7408).[1] National Center for Biotechnology Information. Link

A Senior Application Scientist's Guide to the Definitive Assignment of Stereochemistry: Validating the Absolute Configuration of (S)-2-Fluoro-1-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical research, the unambiguous assignment of a molecule's absolute configuration is not merely a matter of scientific rigor; it is a critical determinant of biological activity and safety. The spatial arrangement of atoms in a chiral molecule can profoundly influence its interaction with biological targets, where one enantiomer may elicit a desired therapeutic effect while the other could be inactive or even toxic. This guide provides an in-depth comparison of the gold-standard method, single-crystal X-ray crystallography, with powerful spectroscopic alternatives for the validation of the absolute configuration of (S)-2-Fluoro-1-phenylethanamine, a key chiral building block.

The Imperative of Absolute Configuration in Chiral Molecules

This compound serves as an exemplary case study. Its stereocenter dictates its utility as a precursor in the synthesis of numerous pharmacologically active compounds. An incorrect stereochemical assignment at any stage of drug development can lead to costly failures in later stages. Therefore, the initial validation of the starting material's absolute configuration is a foundational step in ensuring the stereochemical integrity of the final active pharmaceutical ingredient (API).

While various techniques can be employed to assess enantiomeric purity, the definitive determination of which enantiomer is which—the absolute configuration—requires more sophisticated approaches. Here, we delve into the practical application and comparative analysis of X-ray crystallography, Vibrational Circular Dichroism (VCD), and Chiral High-Performance Liquid Chromatography (HPLC).

X-ray Crystallography: The Unambiguous Gold Standard

Single-crystal X-ray crystallography stands as the most powerful and definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1] The technique relies on the diffraction of X-rays by a well-ordered, single crystal of the compound. The resulting diffraction pattern is then used to construct a three-dimensional electron density map, revealing the precise arrangement of atoms in the crystal lattice.

The key to determining the absolute configuration lies in the phenomenon of anomalous dispersion (or resonant scattering).[2] This effect occurs when the energy of the incident X-rays is close to the absorption edge of an atom in the crystal, causing a phase shift in the scattered X-rays. This phase shift breaks Friedel's Law, which states that the intensities of diffraction spots from opposite sides of the crystal (hkl and -h-k-l reflections) are equal. The subtle differences in the intensities of these "Bijvoet pairs" provide the necessary information to distinguish between a molecule and its mirror image.

For a light-atom molecule like this compound (containing only C, H, N, and F), the anomalous scattering effect is weak. However, with modern diffractometers and detectors, and by carefully selecting the X-ray wavelength (e.g., using copper radiation), it is possible to obtain a reliable determination of the absolute configuration.[3]

The Flack Parameter: A Quantitative Measure of Confidence

During the refinement of the crystal structure, the Flack parameter (x) is calculated.[4] This parameter, which ranges from 0 to 1, provides a quantitative measure of the correctness of the assigned absolute configuration.

  • A Flack parameter close to 0 with a small standard uncertainty (e.s.d.) indicates that the assigned absolute configuration is correct.

  • A value close to 1 suggests that the inverted structure is the correct one.

  • A value around 0.5 may indicate a racemic crystal or twinning.[4]

For light-atom structures, a low standard uncertainty on the Flack parameter is crucial for a confident assignment.[5]

Experimental Workflow: X-ray Crystallography of this compound Hydrochloride

The following protocol outlines the key steps for determining the absolute configuration of this compound, which is often handled as its more crystalline hydrochloride salt.

Figure 1: Workflow for Absolute Configuration Determination by X-ray Crystallography.

Detailed Experimental Protocol

1. Crystal Growth:

  • Rationale: The formation of a single, well-ordered crystal is the most critical and often the most challenging step. The hydrochloride salt of the amine is generally more amenable to crystallization than the free base.

  • Methodology:

    • Dissolve a small amount (5-10 mg) of enantiomerically pure this compound hydrochloride in a minimal amount of a suitable solvent or solvent mixture. Good starting points for chiral amine salts include methanol, ethanol, or mixtures with less polar solvents like ethyl acetate or diethyl ether.

    • Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals. A common method is to dissolve the salt in a slightly volatile solvent (e.g., methanol) and place the vial inside a larger, sealed container with a less polar, more volatile solvent (e.g., diethyl ether). The slow diffusion of the anti-solvent will gradually decrease the solubility and encourage crystallization.

    • Monitor crystal growth over several days to weeks under a microscope.

2. Data Collection:

  • Rationale: A high-quality dataset with sufficient redundancy and resolution is essential for observing the weak anomalous scattering effects in light-atom structures.

  • Methodology:

    • Select a suitable single crystal (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.

    • Collect diffraction data on a single-crystal X-ray diffractometer, preferably equipped with a copper (Cu Kα, λ = 1.5418 Å) X-ray source to maximize the anomalous signal from the light atoms.

    • Collect a full sphere of data with high redundancy to accurately measure the intensities of Bijvoet pairs. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal motion and improve data quality.

3. Structure Solution and Refinement:

  • Rationale: The diffraction data is processed to solve the crystal structure and refine the atomic positions and thermal parameters.

  • Methodology:

    • Integrate the raw diffraction data and perform necessary corrections for absorption.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data using least-squares methods. This involves refining atomic coordinates, displacement parameters, and the Flack parameter.

4. Absolute Configuration Assignment:

  • Rationale: The refined Flack parameter and its standard uncertainty are the primary indicators of the absolute configuration.

  • Methodology:

    • Analyze the final refined Flack parameter. A value close to 0 with a standard uncertainty of less than 0.1 is generally considered a confident assignment for light-atom structures.

    • If the Flack parameter is close to 1, the structural model should be inverted, and the refinement repeated.

    • Further validation can be obtained by analyzing the Hooft parameter or by statistical analysis of the Bijvoet pair intensities.[6]

Alternative and Complementary Techniques

While X-ray crystallography is the definitive method, it is not always feasible due to difficulties in obtaining suitable crystals. In such cases, or for orthogonal validation, spectroscopic techniques offer powerful alternatives.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule in solution.[7] Enantiomers produce mirror-image VCD spectra. The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by quantum mechanical calculations (typically Density Functional Theory, DFT) for one of the enantiomers.[8][9]

Strengths:

  • Applicable to a wide range of molecules in solution, including oils and non-crystalline solids.

  • Does not require crystallization.

  • Provides conformational information in solution.

Limitations:

  • Requires access to a specialized VCD spectrometer.

  • Relies on the accuracy of computational models, which can be challenging for conformationally flexible molecules.

  • Typically requires a higher sample amount than chiral HPLC.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining enantiomeric purity.[10] While it does not directly determine the absolute configuration of an unknown sample, it can be used to correlate the unknown to a known standard. If an authentic sample of one of the enantiomers with a known absolute configuration is available, the elution order on a specific chiral stationary phase (CSP) can be used to assign the absolute configuration of the unknown.

Strengths:

  • High throughput and widely available instrumentation.

  • Requires a very small amount of sample.

  • Excellent for determining enantiomeric excess (ee).

Limitations:

  • It is a comparative method and requires a reference standard of known absolute configuration.

  • Does not provide structural information beyond the retention time.

Comparative Analysis of Techniques

The choice of technique for absolute configuration determination depends on several factors, including the nature of the sample, available resources, and the required level of certainty.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Chiral HPLC
Principle Diffraction of X-rays by a single crystalDifferential absorption of circularly polarized IR lightDifferential interaction with a chiral stationary phase
Sample Phase Solid (single crystal)Solution or neat liquidSolution
Sample Amount µg to mg1-10 mgng to µg
Analysis Time Hours to days1-12 hoursMinutes
Definitive? Yes (gold standard)Yes (with computational support)No (comparative)
Key Requirement High-quality single crystalEnantiomerically pure sampleChiral column and reference standard
Throughput LowMediumHigh

Decision-Making Workflow for Absolute Configuration Validation

G Start Start: Need to Determine Absolute Configuration of This compound Crystal Attempt Crystallization Start->Crystal Success Successful Crystallization? Crystal->Success Xray Perform Single-Crystal X-ray Diffraction Success->Xray Yes VCD Perform VCD Spectroscopy & DFT Calculations Success->VCD No End_Xray Absolute Configuration Determined Xray->End_Xray End_VCD Absolute Configuration Determined VCD->End_VCD Standard Known Standard Available? VCD->Standard Orthogonal Validation? HPLC Chiral HPLC with Known Standard End_HPLC Absolute Configuration Confirmed HPLC->End_HPLC Standard->HPLC Yes Standard->End_VCD No

Figure 2: Decision-making workflow for selecting a validation method.

Conclusion

The definitive assignment of the absolute configuration of this compound is a critical step that underpins the stereochemical integrity of subsequent synthetic endeavors. Single-crystal X-ray crystallography remains the unparalleled gold standard, providing an unambiguous and detailed three-dimensional structure. The successful determination hinges on the ability to grow a high-quality single crystal and meticulously analyze the diffraction data, with the Flack parameter serving as a key metric for confidence in the assignment.

In instances where crystallization proves to be a bottleneck, Vibrational Circular Dichroism emerges as a powerful and reliable alternative, offering the advantage of solution-phase analysis without the need for crystals. Chiral HPLC, while not a primary method for de novo absolute configuration determination, serves as an invaluable high-throughput tool for confirmation against a known standard and for routine quality control of enantiomeric purity.

As a Senior Application Scientist, my recommendation is to prioritize X-ray crystallography for the initial, definitive validation of a new chiral entity. However, a pragmatic and robust approach often involves the strategic application of these complementary techniques to ensure an unassailable assignment of absolute configuration, thereby mitigating risks and accelerating the drug development pipeline.

References

  • Desiraju, G. R. (2008). Polymorphism: the Same and Not Quite the Same. Crystal Growth & Design, 8(1), 3–5. [Link]

  • Schultheiss, N., & Newman, A. (2009). Pharmaceutical Cocrystals and Their Physicochemical Properties. Crystal Growth & Design, 9(6), 2950–2967. [Link]

  • The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Crystal Growth & Design. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 13(5), 271-283.
  • Nafie, L. A. (2008). Vibrational circular dichroism: A new spectroscopic tool for the stereochemical analysis of chiral molecules. Applied Spectroscopy, 62(8), 209A-226A.
  • Polavarapu, P. L. (2002). Vibrational circular dichroism: a new spectroscopic tool for the study of chiral molecules.
  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. Chirality, 15(S1), S73-S85.
  • Ahuja, S. (Ed.). (2007).
  • The Journal of Organic Chemistry. (n.d.). About the Journal. ACS Publications. Retrieved February 15, 2026, from [Link]

  • BenchChem. (2025).
  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD)
  • CCDC. (n.d.). Anomalous dispersion.
  • The Journal of Organic Chemistry. (n.d.). Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy: The Chiral Sulfoxide 1-(2-methylnaphthyl) Methyl Sulfoxide.
  • Crystal Growth & Design. (n.d.). Scholar9. Retrieved February 15, 2026, from [Link]

  • Crystal Growth & Design. (n.d.). About the Journal. ACS Publications. Retrieved February 15, 2026, from [Link]

  • Regis Technologies, Inc. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
  • ACS Publications. (n.d.). Organic & Inorganic Chemistry Journals. Retrieved February 15, 2026, from [Link]

  • Flack, H. D. (2003). The Flack parameter. Helvetica Chimica Acta, 86(4), 905-921.
  • MIT Department of Chemistry. (n.d.). Absolute Configuration. Retrieved February 15, 2026, from [Link]

  • Chemical Crystallography. (n.d.). absolute configuration. Retrieved February 15, 2026, from [Link]

  • Purechemistry. (2024, February 19).
  • BOC Sciences. (n.d.).
  • Der Pharma Chemica. (n.d.).
  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
  • Harada, N., & Nakanishi, K. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-723.
  • The Journal of Organic Chemistry. (n.d.). Ahead of Print. ACS Publications. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 15, 2026, from [Link]

  • Linden, A. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology, 1055, 149-162.
  • Gilli, G., & Gilli, P. (2009). The nature of the hydrogen bond: outline of a comprehensive hydrogen bond theory. Oxford University Press.
  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.
  • OlexSys. (n.d.). Glossary.
  • PubMed. (n.d.). Determination of absolute configuration using single crystal X-ray diffraction.
  • CCDC. (n.d.). Anomalous dispersion.
  • BenchChem. (2025). A Comparative Guide to Determining the Absolute Configuration of 1,3-Dioxan-4-ones: X-ray Crystallography vs. Spectroscopic Methods.
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  • Memorial University Research Repository. (n.d.).
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  • YouTube. (2023, January 3). It's just a model! Understanding x-ray crystallography & cryo-EM maps, models, and resolution.
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Precision in Stereochemistry: A Comparative Guide to Validating Enantiomeric Purity via Chiral Gas Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In pharmaceutical development, enantiomeric purity is not merely a quality attribute; it is a safety mandate. The historical tragedy of thalidomide permanently underscored the reality that one enantiomer can be therapeutic while the other is teratogenic. Today, regulatory bodies like the FDA and EMA, guided by ICH Q6A and ICH Q2(R1) , require rigorous control of chiral impurities, typically mandating limits of


 for the unwanted enantiomer (distomer) in drug substances [1].

While High-Performance Liquid Chromatography (HPLC) is often the default for chiral separation, Chiral Gas Chromatography (GC) remains an underutilized but superior alternative for volatile and semi-volatile intermediates. This guide objectively compares Chiral GC against its alternatives and provides a self-validating protocol for its implementation.

Strategic Decision Matrix: Choosing the Right Modality

Before developing a method, one must determine if Chiral GC is the optimal tool. The following decision tree illustrates the logical flow for selecting Chiral GC over HPLC or Supercritical Fluid Chromatography (SFC).

decision_matrix Start Start: Analyte Assessment Volatility Is the analyte volatile or semi-volatile? Start->Volatility Thermolabile Is the analyte thermolabile? Volatility->Thermolabile Yes HPLC CHOICE: Chiral HPLC (Standard for Non-volatiles) Volatility->HPLC No (Non-volatile) Polarity Does it have polar functional groups (OH, NH2, COOH)? Thermolabile->Polarity No Thermolabile->HPLC Yes (Degrades >200°C) Derivatization Can it be easily derivatized (e.g., TFAA, MSTFA)? Polarity->Derivatization Yes GC_Direct CHOICE: Direct Chiral GC (High Efficiency, Low Cost) Polarity->GC_Direct No (Non-polar) GC_Deriv CHOICE: Chiral GC w/ Derivatization (Enhanced Resolution) Derivatization->GC_Deriv Yes SFC CHOICE: SFC (Green, High Speed) Derivatization->SFC No (Complex matrix)

Figure 1: Decision matrix for selecting Chiral GC based on analyte physicochemical properties.

Comparative Analysis: Chiral GC vs. Alternatives

The following analysis contrasts Chiral GC with HPLC and SFC. The data reflects typical performance metrics in a regulated QC environment.

Table 1: Comparative Performance Metrics
FeatureChiral GCChiral HPLCChiral SFC
Separation Efficiency High (>100,000 plates/m)Moderate (~20,000 plates/m)High (>80,000 plates/m)
Resolution (

)
Often > 2.0 (Baseline)Often 1.5 - 2.0> 2.0
Analysis Time Fast (10–20 min)Slow (20–45 min)Very Fast (5–10 min)
Sensitivity (LOD) Excellent (FID is linear & universal)Variable (UV requires chromophore)Good (UV/MS)
Solvent Consumption Negligible (Green)High (Hazardous waste)Low (CO2 based)
Column Cost Moderate ($600 - $1000)High ($1000 - $2000)High ($1000+)
Primary Limitation Thermal stability of analyteSolvent disposal & speedEquipment cost & complexity

Expert Insight: Chiral GC is superior for process intermediates (often smaller, volatile molecules) where high throughput and resolution are required. HPLC is preferred for final Drug Substances (APIs) which are often large, polar, and non-volatile salts [2].

The Mechanism: Cyclodextrin-Based Separation[1]

To validate a method, one must understand the separation mechanism. In Chiral GC, Cyclodextrin (CD) derivatives are the gold standard stationary phases.[1]

  • The Architecture: CDs are cyclic oligosaccharides forming a truncated cone.

  • The Interaction: The separation relies on the formation of a transient inclusion complex . The analyte's hydrophobic portion enters the CD cavity, while functional groups interact with the rim.

  • Selectivity: Derivatization of the CD (e.g., permethylated

    
    -CD) alters the cavity size and rim polarity, tuning the "fit" for specific enantiomers. This thermodynamic difference in complex stability (
    
    
    
    ) causes the separation [3].

Protocol: A Self-Validating Method Development System

This protocol is designed to be "self-validating," meaning the experimental design inherently checks for common failure modes (racemization, interference) during development.

Phase 1: System Suitability & Column Selection
  • Stationary Phase: Start with a 20% permethylated

    
    -cyclodextrin  (e.g., Chirasil-Dex or equivalent). This covers ~70% of chiral separations.
    
  • Carrier Gas: Hydrogen is preferred for efficiency (van Deemter optimality), but Helium is standard for safety/MS compatibility.

Phase 2: Derivatization (The Critical Step)

Polar analytes (amino acids, alcohols) often require derivatization to improve volatility and peak shape.

  • Reagent: Trifluoroacetic anhydride (TFAA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Reaction: Incubate sample with reagent at 60°C for 15-30 mins.

  • Self-Validation Check: Run a blank (reagent only) to ensure no interfering peaks exist at the enantiomer retention times.

Phase 3: Validation Workflow (ICH Q2(R1))

Follow this workflow to ensure compliance.

validation_workflow Design 1. Method Design (Column/Temp/Deriv) Specificity 2. Specificity Test (Racemate + Matrix) Design->Specificity Specificity->Design If Resolution < 1.5 Racemization 3. Racemization Check (Derivatize Pure Enantiomer) Specificity->Racemization If Resolution > 1.5 Racemization->Design Racemization detected Linearity 4. Linearity & Range (0.05% to 120% target) Racemization->Linearity No in-situ racemization Accuracy 5. Accuracy (Recovery) (Spike Distomer into Eutomer) Linearity->Accuracy Robustness 6. Robustness (Temp +/- 5C, Flow +/- 10%) Accuracy->Robustness

Figure 2: The self-validating workflow. Note the critical "Racemization Check" loop to ensure the derivatization process itself does not induce chiral inversion.

Experimental Data: Validation Metrics

The following data represents a typical validation of a chiral intermediate (e.g., (R)-Propylene Oxide or a derivatized amine) using the protocol above.

Table 2: Validation Results Summary
ParameterAcceptance Criteria (ICH)Experimental ResultStatus
Specificity No interference at

of enantiomers
Resolution (

) = 3.2
Pass
Linearity (

)


(Range: 0.05% - 1.0%)
Pass
LOD (S/N) Signal-to-Noise


(w/w)
Pass
LOQ (S/N) Signal-to-Noise


(w/w)
Pass
Accuracy Recovery 80 - 120% at LOQ

at 0.1% spike level
Pass
Precision (Repeatability) RSD

at LOQ

(

)
Pass
Solution Stability No significant change > 24hStable for 48hPass

Note on Accuracy: Accuracy is best determined by spiking the pure eutomer (major enantiomer) with known amounts of the distomer (minor enantiomer) at the specification limit (e.g., 0.1%) [4].

Troubleshooting & Expert Tips

  • Peak Tailing: In Chiral GC, tailing often indicates active sites in the liner or column. Action: Deactivate the inlet liner (silanization) and trim 0.5m from the column guard.

  • Resolution Loss: If

    
     degrades over time, the stationary phase may be bleeding. Action:  Lower the maximum temperature limit. Most chiral phases are unstable above 220°C.
    
  • Elution Reversal: Changing the CD derivative (e.g., from acetyl to trifluoroacetyl) can reverse the elution order.[2] This is useful if the minor impurity elutes on the tail of the major peak; reversing them improves integration accuracy [5].

References

  • ICH Harmonised Tripartite Guideline. (2005).[3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • BenchChem. (2025).[5] Chiral GC vs. Chiral HPLC: A Comparative Guide.Link

  • Schurig, V. (2001). Separation of Enantiomers by Gas Chromatography.[6][2][5][7][8] Journal of Chromatography A. Link

  • FDA. (2024). Guidance for Industry: Q3A Impurities in New Drug Substances.Link

  • Sigma-Aldrich. (2023). Proline Derivatization and Enantioresolution by Chiral GC.[2]Link

Sources

A Senior Application Scientist's Guide to Cost-Effective (S)-2-Fluoro-1-phenylethanamine Production

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of chiral amines is a critical endeavor. (S)-2-Fluoro-1-phenylethanamine, a key building block in many pharmaceutical compounds, presents a unique synthetic challenge. This guide provides an in-depth comparison of the leading synthetic routes to this valuable molecule, offering a critical analysis of their performance, cost-effectiveness, and scalability. The insights provided are grounded in experimental data to empower you in making informed decisions for your research and development pipeline.

Introduction: The Significance of Stereochemistry and Fluorine in Drug Design

The introduction of a fluorine atom and the control of stereochemistry are powerful strategies in modern drug discovery. A fluorine substituent can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a drug candidate. Furthermore, as the biological activity of a molecule often resides in a single enantiomer, the ability to synthesize stereochemically pure compounds is paramount. This compound embodies both of these critical features, making its efficient synthesis a topic of considerable interest.

This guide will dissect and benchmark two primary, state-of-the-art methodologies for the asymmetric synthesis of this compound:

  • Asymmetric Transfer Hydrogenation of a Prochiral Imine: A well-established and powerful tool in asymmetric synthesis.

  • Biocatalytic Reductive Amination of a Prochiral Ketone: A green and highly selective enzymatic approach.

We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and provide a transparent cost analysis to guide your selection of the most appropriate synthetic strategy.

Method 1: Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) of prochiral imines is a robust and widely utilized method for the synthesis of chiral amines.[1][2] This approach typically employs a transition metal catalyst, such as ruthenium or rhodium, coordinated to a chiral ligand.[3] The chirality of the ligand directs the hydrogenation of the C=N double bond, leading to the preferential formation of one enantiomer of the amine.

Mechanistic Rationale

The catalytic cycle of asymmetric transfer hydrogenation generally involves the formation of a metal-hydride species from a hydrogen donor, most commonly isopropanol or a formic acid/triethylamine mixture.[4] The prochiral imine substrate coordinates to the chiral metal complex, and the hydride is then transferred to the imine carbon in a stereocontrolled manner, dictated by the steric and electronic properties of the chiral ligand.

Experimental Workflow

The synthesis of this compound via asymmetric transfer hydrogenation is a two-step process starting from the corresponding ketone, 2-fluoro-1-phenylethanone.

Ketone 2-Fluoro-1-phenylethanone Imine N-Benzyl-2-fluoro-1-phenylethanimine Ketone->Imine Benzylamine, Toluene, Reflux Amine This compound Imine->Amine [Ru(II)Cl(p-cymene)((S,S)-Ts-DPEN)], HCOOH/NEt3

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Detailed Protocols

Step 1: Synthesis of N-Benzyl-2-fluoro-1-phenylethanimine

A general and effective method for imine formation involves the condensation of the ketone with a primary amine, often with azeotropic removal of water.

  • Materials: 2-fluoro-1-phenylethanone, benzylamine, toluene, p-toluenesulfonic acid (catalytic amount).

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus, add 2-fluoro-1-phenylethanone (1.0 eq), benzylamine (1.05 eq), and toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.

    • Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

Step 2: Asymmetric Transfer Hydrogenation

  • Materials: N-Benzyl-2-fluoro-1-phenylethanimine, [Ru(II)Cl(p-cymene)((S,S)-Ts-DPEN)] catalyst, formic acid/triethylamine azeotrope (5:2), dichloromethane (DCM).

  • Procedure:

    • In a clean, dry flask, dissolve the crude N-benzyl-2-fluoro-1-phenylethanimine (1.0 eq) in anhydrous, degassed DCM.

    • Add the [Ru(II)Cl(p-cymene)((S,S)-Ts-DPEN)] catalyst (0.5 mol%).

    • Add the formic acid/triethylamine azeotrope (2.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting N-benzyl protected amine can be deprotected by catalytic hydrogenation (e.g., H₂, Pd/C) to yield this compound.

Performance and Cost Analysis
ParameterAsymmetric Transfer Hydrogenation
Yield High (typically >90%)
Enantiomeric Excess (ee) Excellent (often >98%)
Catalyst Cost High (chiral ligands and ruthenium precursors are expensive)
Reagent Cost Moderate (solvents and hydrogen source are relatively inexpensive)
Operational Complexity Moderate (requires inert atmosphere techniques and careful handling of catalysts)
Scalability Good

Note: The cost of chiral phosphine ligands can vary significantly, but they represent a major cost driver for this route.[5]

Method 2: Biocatalytic Reductive Amination

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds.[6] Enzymes such as transaminases (TAs) and amine dehydrogenases (AmDHs) can catalyze the asymmetric synthesis of amines from prochiral ketones with exceptional stereoselectivity and under mild reaction conditions.[7][8][9]

Mechanistic Rationale

Transaminases (TAs): These enzymes utilize pyridoxal-5'-phosphate (PLP) as a cofactor to transfer an amino group from an amine donor (e.g., isopropylamine, L-alanine) to a ketone acceptor. The reaction proceeds through a "ping-pong" mechanism, where the PLP is first aminated by the amine donor to form pyridoxamine-5'-phosphate (PMP), which then transfers the amino group to the ketone substrate.[10]

Amine Dehydrogenases (AmDHs): AmDHs catalyze the direct reductive amination of a ketone using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the hydride source.[2] The reaction often requires a cofactor regeneration system to be economically viable on a large scale.[11]

Experimental Workflow

The biocatalytic synthesis of this compound is a single-step process starting from 2-fluoro-1-phenylethanone.

cluster_TA Transaminase Route Ketone 2-Fluoro-1-phenylethanone Amine This compound Ketone->Amine Transaminase (e.g., ATA-117), Isopropylamine, PLP Ketone->Amine Amine Dehydrogenase, NH3, NADH, Cofactor Regeneration System

Caption: Workflows for Biocatalytic Reductive Amination.

Detailed Protocols

Protocol 1: Transaminase-Mediated Synthesis

  • Materials: 2-fluoro-1-phenylethanone, a suitable (S)-selective transaminase (e.g., from a Codexis screening kit), isopropylamine, pyridoxal-5'-phosphate (PLP), buffer (e.g., potassium phosphate, pH 7.5).[12]

  • Procedure:

    • In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer.

    • Add PLP (typically 1 mM).

    • Add the transaminase enzyme.

    • Add isopropylamine (as the amine donor).

    • Add 2-fluoro-1-phenylethanamine (dissolved in a minimal amount of a water-miscible co-solvent like DMSO if necessary).

    • Stir the reaction at a controlled temperature (e.g., 30°C) and monitor the conversion by HPLC or GC.

    • Upon completion, the product can be extracted with an organic solvent after adjusting the pH of the aqueous solution.

Protocol 2: Amine Dehydrogenase-Mediated Synthesis

  • Materials: 2-fluoro-1-phenylethanone, a suitable amine dehydrogenase, ammonia source (e.g., ammonium chloride), NADH, a cofactor regeneration system (e.g., glucose and glucose dehydrogenase), buffer (e.g., Tris-HCl, pH 8.5).

  • Procedure:

    • In a buffered solution, combine the amine dehydrogenase, glucose dehydrogenase, glucose, and NADH.

    • Add the ammonia source.

    • Add the 2-fluoro-1-phenylethanone.

    • Incubate the reaction at an optimal temperature with gentle agitation.

    • Monitor the reaction progress by analyzing the consumption of the ketone and the formation of the amine.

    • Work-up typically involves protein removal followed by extraction of the product.

Performance and Cost Analysis
ParameterBiocatalytic Reductive Amination
Yield Good to Excellent (can be equilibrium-limited, but often high conversion is achievable)
Enantiomeric Excess (ee) Excellent (typically >99%)
Catalyst Cost Variable (enzyme screening kits can be expensive, but bulk enzyme can be cost-effective. Cofactors like NADH also contribute to the cost)[13][14][15][16][17]
Reagent Cost Low (uses water as a solvent and inexpensive amine donors/ammonia)
Operational Complexity Low to Moderate (requires handling of enzymes and buffer solutions)
Scalability Excellent

Comparative Analysis and Recommendations

FeatureAsymmetric Transfer HydrogenationBiocatalytic Reductive Amination
Stereoselectivity ExcellentExcellent
Yield HighGood to Excellent
Substrate Scope Generally broadCan be substrate-specific, may require enzyme screening
Operating Conditions Often requires anhydrous solvents and inert atmosphereAqueous, mild temperatures and pH
Environmental Impact Higher (organic solvents, metal catalysts)Lower (aqueous media, biodegradable catalysts)
Cost of Goods Higher (expensive ligands and metals)Potentially Lower (especially at scale with enzyme reuse)
Process Safety Requires handling of flammable solvents and potentially pyrophoric reagentsGenerally safer

Recommendation:

  • For early-stage research and small-scale synthesis where a broad range of analogs may be explored, asymmetric transfer hydrogenation offers a reliable and often predictable route, despite the higher initial catalyst cost. The well-defined nature of the catalysts and reaction conditions can lead to faster process development for a variety of substrates.

  • For process development and large-scale manufacturing , biocatalytic reductive amination presents a highly attractive and cost-effective option. The high selectivity, mild reaction conditions, and potential for enzyme immobilization and reuse can lead to significant cost savings and a more sustainable manufacturing process. While an initial enzyme screening and optimization phase is necessary, the long-term economic and environmental benefits are substantial. Companies like Codexis and Prozomix offer screening kits that can expedite this process.[12][18]

Conclusion

The synthesis of this compound is a critical step in the development of numerous pharmaceutical agents. Both asymmetric transfer hydrogenation and biocatalytic reductive amination are powerful methodologies capable of delivering the target molecule with high enantiopurity. The choice between these routes will ultimately depend on the specific project requirements, including the scale of production, cost constraints, and long-term sustainability goals. By carefully considering the data and analysis presented in this guide, researchers and drug development professionals can make a strategic decision to select the most efficient and cost-effective pathway for their needs.

References

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  • Omre. How Much Does NAD Cost? Price Comparison Guide. Published March 19, 2025.
  • eBay. NADH 10 mg by Solaray - Cofactor in Cellular Energy Pathways - 30 capsules. Accessed February 15, 2026.
  • ACS Publications.
  • Carl ROTH. NADH disodium salt, 1 g, CAS No. 606-68-8 | Coenzymes | Biochemistry. Accessed February 15, 2026.
  • Codexis. Enzyme Screening Kits and Panels. Accessed February 15, 2026.
  • MilliporeSigma. Chiral Quest Phosphine Ligands. Accessed February 15, 2026.
  • Fisher Scientific. Aat Bioquest Amplite Colorimetric NAD/NADH Ratio Assay Kit, Quantity. Accessed February 15, 2026.
  • OperaChem. Imine formation-Typical procedures. Published October 21, 2024.
  • PMC. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Accessed February 15, 2026.
  • GoldBio. NADH (β-Nicotinamide Adenine Dinucleotide Reduced Sodium Salt). Accessed February 15, 2026.
  • Benchchem. Technical Support Center: Synthesis of N-benzyl-1-phenylethylamine. Accessed February 15, 2026.
  • Frontiers. Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Accessed February 15, 2026.
  • PMC. Synthesis and applications of high-performance P-chiral phosphine ligands. Accessed February 15, 2026.
  • ResearchGate.
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  • Semantic Scholar. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Accessed February 15, 2026.
  • PMC. Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis. Accessed February 15, 2026.
  • ResearchGate. A COMPARISON OF IMINE FORMING METHODOLOGIES. Accessed February 15, 2026.
  • MDPI. ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Published February 26, 2021.
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  • Chemistry LibreTexts. 21.
  • Beilstein Journals. Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis. Accessed February 15, 2026.
  • OUCI. The Evolution of an Amine Dehydrogenase Biocatalyst for the Asymmetric Production of Chiral Amines. Accessed February 15, 2026.
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  • ResearchGate. Efficient Synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethylamine Using an ω-Transaminase Biocatalyst in a Two-Phase System. Accessed February 15, 2026.
  • MDPI. The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. Published November 16, 2024.
  • Benchchem. Application Notes and Protocols: (+)
  • Google Patents. Preparation of N-benzylamines. Accessed February 15, 2026.
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Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.